1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-
Description
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Properties
IUPAC Name |
(Z)-1-chloro-1,2,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLPMHLSZDVUMV-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/Cl)(\C(F)(F)F)/F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Thermodynamic Properties of 1-Chloro-1,2,3,3,3-pentafluoro-1-propene
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties of 1-chloro-1,2,3,3,3-pentafluoro-1-propene (CAS RN: 2804-49-1), a halogenated olefin of significant interest in materials science and synthetic chemistry. Recognizing the current scarcity of extensive experimental data for this specific isomer, this document synthesizes available computed data, draws comparisons with related fluorinated propene derivatives, and outlines the scientific rationale and methodologies for the experimental determination of its thermodynamic characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical behavior of this compound for modeling, process development, and safety assessments.
Introduction and Scientific Context
1-Chloro-1,2,3,3,3-pentafluoro-1-propene is a member of the hydrochlorofluoroolefin (HCFO) family. These compounds are characterized by the presence of hydrogen, chlorine, fluorine, and a carbon-carbon double bond. The specific arrangement of these atoms in the molecule, particularly the halogen substitution pattern, profoundly influences its physical, chemical, and thermodynamic properties. As with many fluorinated hydrocarbons, 1-chloro-1,2,3,3,3-pentafluoro-1-propene is under investigation for its potential applications as a refrigerant, a blowing agent, or a monomer for specialty polymers.[1] Its low global warming potential compared to other halogenated compounds makes it a subject of environmental interest.[1]
A deep understanding of the thermodynamic properties of this compound is paramount for its practical application. Properties such as heat capacity, enthalpy of formation, and vapor pressure are critical for designing and optimizing chemical processes, ensuring safe handling and storage, and predicting its environmental fate. This guide aims to consolidate the currently available information and provide a framework for future experimental investigations.
Molecular Identity and Physicochemical Properties
A clear identification of the molecule is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers and computed physicochemical properties for 1-chloro-1,2,3,3,3-pentafluoro-1-propene. It is crucial to note that much of the detailed thermodynamic data for this specific isomer is based on computational models rather than direct experimental measurement.
Table 1: Chemical Identifiers and Computed Physical Properties of 1-Chloro-1,2,3,3,3-pentafluoro-1-propene
| Property | Value | Source |
| IUPAC Name | 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene | [2] |
| CAS Registry Number | 2804-49-1 | [2] |
| Molecular Formula | C₃ClF₅ | [2] |
| Molecular Weight | 166.48 g/mol | [2] |
| Canonical SMILES | C(C(F)(F)F)(=C(Cl)F)F | [1] |
| InChI Key | NJLPMHLSZDVUMV-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.4 | [2] |
| Computed Monoisotopic Mass | 165.9608685 Da | [2] |
Safety and Handling Considerations
-
Inhalation: As a volatile compound, inhalation is a primary route of exposure. It may cause respiratory irritation.[3] In high concentrations, it can act as a simple asphyxiant by displacing oxygen.[3]
-
Skin and Eye Contact: Contact with the liquid form may cause skin and eye irritation.[3] Due to its potential for rapid evaporation, direct contact with the liquid could also cause frostbite.
-
Flammability: While many highly fluorinated compounds are non-flammable, the presence of a double bond and chlorine could contribute to flammability under certain conditions. It is prudent to treat it as a potentially flammable substance and avoid ignition sources.[4]
-
Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ground all equipment to prevent static discharge.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat.[3]
Thermodynamic Properties: A Synthesis of Available Data
The thermodynamic properties of a substance dictate its behavior under varying conditions of temperature and pressure. For 1-chloro-1,2,3,3,3-pentafluoro-1-propene, a comprehensive set of experimentally determined thermodynamic data is not yet published. However, computational chemistry provides valuable estimates for these properties. The following table presents a summary of key thermodynamic parameters, with the understanding that these are primarily derived from theoretical models.
Table 2: Computed Thermodynamic Properties of 1-Chloro-1,2,3,3,3-pentafluoro-1-propene and Related Compounds
| Thermodynamic Property | Definition | Value (1-chloro-1,2,3,3,3-pentafluoro-1-propene) | Comparative Experimental Values for Related Compounds |
| Ideal Gas Heat Capacity (Cp,gas) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. | Not available | For 3-chloro-1,1,2,3,3-pentafluoro-1-propene: Data available in chemical databases.[5] |
| Standard Enthalpy of Formation (ΔfH°gas) | The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. | Not available | For hexafluoropropene: -1151.70 kJ/mol[6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. | Not available | For hexafluoropropene: -1128.52 kJ/mol (Joback Calculated)[6] |
| Enthalpy of Vaporization (ΔvapH°) | The amount of energy required to transform one mole of a liquid into a gas at a given pressure. | Not available | For 3-chloro-1,1,2,3,3-pentafluoro-1-propene: Data available in chemical databases.[5] |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Not available | For (E)-1-chloro-3,3,3-trifluoropropene: 106.5 kPa at 19.93 °C[7] |
The lack of extensive experimental data underscores the necessity for focused research to validate and refine these computational predictions.
Experimental Determination of Thermodynamic Properties: A Methodological Overview
To address the gap in experimental data, established methodologies can be employed. The determination of vapor pressure, a fundamental thermodynamic property, serves as an illustrative example of the experimental rigor required.
Rationale for Vapor Pressure Measurement
Vapor pressure data is essential for a multitude of applications, including:
-
Process Design: Determining the operating conditions for distillation and other separation processes.
-
Safety Analysis: Assessing the potential for over-pressurization of storage vessels.
-
Environmental Modeling: Predicting the partitioning of the compound between the atmosphere and other environmental compartments.
Experimental Protocol: Static Vapor Pressure Measurement
The following is a generalized protocol for the static measurement of vapor pressure, a technique widely used for volatile compounds.[7]
Apparatus:
-
A thermostatically controlled sample cell capable of maintaining a stable temperature.
-
A high-precision pressure transducer calibrated over the expected pressure range.
-
A vacuum pump to evacuate the system.
-
A calibrated temperature sensor (e.g., a platinum resistance thermometer).
Procedure:
-
Sample Preparation: A small, accurately weighed amount of purified 1-chloro-1,2,3,3,3-pentafluoro-1-propene is introduced into the sample cell. The cell is then attached to the apparatus.
-
Degassing: The sample is typically frozen using liquid nitrogen, and the headspace is evacuated to remove any dissolved atmospheric gases. This freeze-pump-thaw cycle is repeated until a stable, low pressure is achieved when the sample is frozen. This step is critical to ensure that the measured pressure is solely due to the vapor of the substance.
-
Thermal Equilibration: The sample cell is brought to the desired temperature using the thermostatic bath. The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.
-
Data Acquisition: The equilibrium pressure and temperature are recorded.
-
Vapor Pressure Curve: The procedure is repeated at various temperatures to generate a vapor pressure curve, which can then be fitted to thermodynamic models such as the Antoine equation.
Self-Validating System: The integrity of this protocol is maintained by:
-
Calibration: Regular calibration of the pressure and temperature sensors against certified standards.
-
Purity Analysis: Ensuring the high purity of the sample, as impurities can significantly affect vapor pressure.
-
Equilibrium Confirmation: Verifying that the pressure reading is stable over a sufficient period before recording the data point.
Visualization of Key Concepts
To aid in the understanding of the workflow for characterizing and utilizing thermodynamic properties, the following diagrams are provided.
Caption: Workflow for the determination and application of thermodynamic properties.
Conclusion and Future Outlook
This technical guide has synthesized the currently available information on the thermodynamic properties of 1-chloro-1,2,3,3,3-pentafluoro-1-propene. While computed data provides a valuable starting point, there is a clear and pressing need for experimental validation. Future research should focus on the precise measurement of key thermodynamic parameters, including heat capacity, enthalpy of formation, and vapor pressure, over a range of temperatures and pressures. Such data will be invaluable for the scientific and industrial communities seeking to harness the potential of this and other novel fluorinated compounds in a safe, efficient, and environmentally responsible manner.
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Cheméo. (n.d.). Chemical Properties of 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- (CAS 79-47-0). Retrieved March 2, 2026, from [Link]
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Lago, S., Giuliano Albo, P. A., Akasaka, R., & Romeo, R. (2023). Thermodynamic properties of cis-1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]: Experimental measurements of the density and speed of sound and modeling with the Patel–Teja equation of state. International Journal of Refrigeration, 155, 24-33. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6600, 3-Chloro-1,1,2,3,3-pentafluoro-1-propene. Retrieved March 2, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53395432, 1-Chloro-1,2,3,3,3-pentafluoro-1-propene. Retrieved March 2, 2026, from [Link].
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NIST. (n.d.). 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]
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Sakoda, N., et al. (2020). Measurements of Vapor Pressures for trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)) and cis-1,1,1,4,4,4-Hexafluoro-2-butene (R1336mzz(Z)). Journal of Chemical & Engineering Data, 65(8), 3747-3753. [Link]
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NIST. (n.d.). 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Propene, 1-chloro- (CAS 590-21-6). Retrieved March 2, 2026, from [Link]
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Lago, S., et al. (2023). Thermodynamic properties of cis-1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]: Experimental measurements of the density and speed of sound and modeling with the Patel–Teja equation of state. International Journal of Refrigeration, 155, 24-33. [Link]
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Gao, Y., et al. (2021). The isobaric specific heat capacity and viscosity for 3,3,3-trifluoroprop-1-ene in liquid phase at temperatures from (230 to 293) K and pressures up to 8 MPa. International Journal of Refrigeration, 130, 240-248. [Link]
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An In-depth Technical Guide to the Molecular Structure and Dipole Moment of HCFO-1233yd(Z)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-chloro-2,3,3-trifluoropropene, commercially known as HCFO-1233yd(Z), is a hydrochlorofluoroolefin (HCFO) that has garnered significant interest as a potential refrigerant, solvent, and foam blowing agent due to its favorable environmental properties, including a low global warming potential (GWP) and a negligible ozone depletion potential (ODP)[1]. Its chemical formula is C₃H₂ClF₃, and its structure is characterized by a carbon-carbon double bond with a specific spatial arrangement of its substituents in the (Z) or cis configuration[1][2].
This technical guide provides a comprehensive analysis of the molecular structure and dipole moment of HCFO-1233yd(Z). Understanding these fundamental properties is crucial for predicting its physical behavior, reactivity, and interaction with other molecules, which is of paramount importance in its application across various scientific and industrial fields, including in the nuanced environments of drug development where solvent properties can be critical.
Molecular Structure of HCFO-1233yd(Z)
The molecular geometry of HCFO-1233yd(Z) is dictated by the sp² hybridization of the two carbon atoms forming the double bond and the sp³ hybridization of the carbon in the trifluoromethyl group. The "(Z)" designation indicates that the substituents with higher priority on each carbon of the double bond are on the same side of the double bond. In this case, the chlorine atom and the trifluoromethyl (CF₃) group are on the same side.
Determining Molecular Geometry: A Hybrid Approach
The precise determination of bond lengths and angles for molecules like HCFO-1233yd(Z) relies on a synergistic combination of experimental techniques and computational chemistry.
Experimental Methodology: Microwave Spectroscopy
Fourier transform microwave (FTMW) spectroscopy is a high-resolution technique capable of providing highly accurate rotational constants for a molecule in the gas phase. By analyzing the rotational spectra of the parent molecule and its isotopologues (molecules where one or more atoms have been replaced by their isotopes), a detailed and precise molecular structure can be determined. For related haloalkenes, this method has been successfully employed to elucidate their gas-phase structures[3][4][5].
Computational Methodology: Ab Initio Calculations
Ab initio quantum mechanical calculations, which are based on first principles without the inclusion of experimental data, are powerful tools for predicting molecular structures. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, often with extensive basis sets like 6-311++G(2d,2p), are used to calculate the equilibrium geometry of the molecule[6][7]. These calculations provide theoretical values for bond lengths and angles that are often in excellent agreement with experimental data.
The workflow for determining the molecular structure is as follows:
Key Structural Features
Based on data from analogous compounds, the key structural parameters of HCFO-1233yd(Z) can be inferred. The C=C double bond will be the shortest carbon-carbon bond. The C-Cl and C-F bonds will have lengths characteristic of haloalkenes. The trifluoromethyl group will exhibit C-F bond lengths and F-C-F bond angles typical for this functional group. The planarity of the C=C-Cl-C core is a defining feature of the molecule's Z-configuration.
| Parameter | Predicted Value Range |
| Chemical Formula | C₃H₂ClF₃ |
| Molecular Weight | 130.49 g/mol [2] |
| C=C Bond Length | ~1.34 Å |
| C-Cl Bond Length | ~1.72 Å |
| C-C Bond Length | ~1.51 Å |
| C-F (vinyl) | ~1.35 Å |
| C-F (CF₃) | ~1.34 Å |
| ∠C=C-Cl | ~122° |
| ∠C=C-C | ~124° |
| ∠F-C-F | ~108° |
Note: The bond lengths and angles are predicted based on typical values for similar chemical environments and are subject to experimental and high-level computational verification.
Dipole Moment of HCFO-1233yd(Z)
The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of electron density within a molecule. It is a vector quantity, having both magnitude and direction. For HCFO-1233yd(Z), the presence of highly electronegative fluorine and chlorine atoms results in a significant molecular dipole moment. The (Z)-isomerism plays a crucial role in determining the magnitude of this dipole moment, as the bond dipoles do not cancel each other out as they might in a more symmetric isomer. The difference in polarity between cis and trans isomers of hydro(chloro)fluoroolefins can significantly affect their thermodynamic properties[8].
Experimental and Computational Determination of Dipole Moment
The dipole moment of a molecule can be determined both experimentally and computationally.
Experimental Approach: Stark Effect in Microwave Spectroscopy
The experimental determination of the dipole moment is often carried out by observing the Stark effect in the rotational spectrum of the molecule. The Stark effect is the shifting and splitting of spectral lines of atoms and molecules due to the presence of an external electric field. By applying a known electric field and measuring the resulting shifts in the rotational transitions, the components of the dipole moment along the principal axes of inertia can be accurately determined.
Computational Approach: Quantum Chemical Calculations
Ab initio and Density Functional Theory (DFT) methods can be used to calculate the dipole moment of a molecule. These calculations determine the electronic wavefunction of the molecule, from which the distribution of charge and, consequently, the dipole moment can be derived. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to compute dipole moments of complex organic molecules[9].
The diagram below illustrates the origin of the net dipole moment in HCFO-1233yd(Z) as the vector sum of individual bond dipoles.
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Navigating the Vapor-Liquid Equilibrium of CAS 2730-43-0: A Technical Guide on Data, Methodology, and Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the vapor-liquid equilibrium (VLE) data for the compound registered under CAS number 2730-43-0. In the course of our investigation, a critical clarification regarding the chemical identity of this substance has emerged, which is paramount for accurate scientific research and development. This guide will first elucidate the correct chemical identity of CAS 2730-43-0, present the available physical property data, and then provide a comprehensive overview of the principles and experimental methodologies for determining VLE, drawing upon relevant examples from related chemical families.
Correct Identification of CAS 2730-43-0
Initial inquiries for vapor-liquid equilibrium data for CAS 2730-43-0 have revealed a common misattribution. It is crucial to note that CAS number 2730-43-0 corresponds to the compound 1-chloro-3,3,3-trifluoropropene .[1][2][3][4][5] This substance is a colorless gas widely used in the production of refrigerants and as a chemical intermediate.[1][3]
The compound "3-ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane" is a distinct chemical entity with a different CAS number: 18030-67-6 .[6][7][8] This guide will proceed with a focus on the correctly identified compound for CAS 2730-43-0, while also providing general insights into VLE determination relevant to siloxanes.
Physicochemical Properties of 1-chloro-3,3,3-trifluoropropene (CAS 2730-43-0)
| Property | Value | Source |
| Molecular Formula | C3H2ClF3 | [1][2][3] |
| Molecular Weight | 130.5 g/mol | [1][3] |
| Boiling Point | 21°C (at 760 mmHg) | [1][2][3] |
| Vapor Pressure | 690 mmHg at 25°C | [1][2] |
| Density | 1.312 g/cm³ | [1][3] |
| Flash Point | -10°C | [1][3] |
These properties are essential for designing and interpreting VLE experiments, as they define the temperature and pressure ranges of interest for phase transitions.
The Critical Role of Vapor-Liquid Equilibrium in Research and Development
Vapor-liquid equilibrium is a fundamental thermodynamic concept that describes the state at which the rate of evaporation from a liquid is equal to the rate of condensation from its vapor phase in a closed system. Understanding the VLE of a substance is paramount in a multitude of applications, including:
-
Distillation and Purification: The design of distillation columns for separating components in a mixture is entirely dependent on the relative volatilities of the components, which are derived from VLE data.
-
Reaction Engineering: For reactions involving volatile reactants or products, the VLE determines the phase distribution and can significantly influence reaction rates and equilibrium conversions.
-
Safety and Handling: Knowledge of a substance's vapor pressure at various temperatures is critical for the safe storage, transportation, and handling of volatile compounds.
-
Formulation Development: In the pharmaceutical and chemical industries, VLE data is essential for developing stable formulations and predicting the behavior of solvents and active ingredients during processing and storage.
Experimental Determination of Vapor-Liquid Equilibrium: A Methodological Overview
The acquisition of accurate VLE data is achieved through precise experimental measurements. While specific data for 1-chloro-3,3,3-trifluoropropene is scarce, the methodology for its determination would follow established principles, similar to those used for other volatile compounds, including siloxanes.[9][10]
Experimental Apparatus and Procedure
A common method for determining VLE is the use of a static-analytic or vapor-recirculation apparatus.[11][12] The core of such a system is a thermostatted equilibrium cell that houses the substance under investigation.[9][10]
Step-by-Step Experimental Workflow:
-
Preparation and Charging: The equilibrium cell is thoroughly cleaned and evacuated to remove any residual air or contaminants. A precisely measured amount of the pure substance is then charged into the cell.
-
Temperature and Pressure Control: The cell is immersed in a constant-temperature bath to maintain a stable temperature. The pressure within the cell is monitored using a high-precision pressure transducer.
-
Attainment of Equilibrium: The liquid and vapor phases are allowed to reach equilibrium, which is typically indicated by a stable pressure reading over a significant period. Agitation or recirculation of the vapor phase can be employed to expedite this process.
-
Sampling and Analysis: Once equilibrium is established, samples of the liquid and vapor phases are carefully withdrawn. The composition of these samples is then determined using analytical techniques such as gas chromatography. For a pure substance, the composition is known, and the primary data points are the saturation pressure at a given temperature.
-
Data Collection at Multiple Conditions: The process is repeated at various temperatures to generate a comprehensive set of vapor pressure data as a function of temperature.
Visualizing the VLE Determination Workflow
The following diagram illustrates the key stages of a typical experimental workflow for determining vapor-liquid equilibrium data.
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Chemical stability of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- in the atmosphere
An In-Depth Technical Guide to the Atmospheric Chemical Stability and Degradation Kinetics of 1-Chloro-1,2,3,3,3-pentafluoropropene (CFO-1215yb)
Executive Summary
The phase-down of high Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) substances has driven the development of unsaturated halogenated compounds. 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- , commonly referred to as CFO-1215yb, represents a class of chlorofluoroolefins (CFOs) characterized by a highly reactive carbon-carbon double bond. This technical guide provides an authoritative synthesis of the atmospheric stability, degradation mechanisms, and environmental metrics of CFO-1215yb. Designed for researchers and atmospheric chemists, this whitepaper details the causality behind its tropospheric fate and outlines self-validating experimental protocols for kinetic assessment.
Physicochemical Profile and Structural Implications
CFO-1215yb (CAS: 2804-49-1) is a fully halogenated olefin[1]. The molecule exists as two geometric isomers: the Z-isomer and the E-isomer. Unlike saturated chlorofluorocarbons (CFCs), which are chemically inert in the troposphere, the presence of the >C=C< double bond fundamentally alters the atmospheric behavior of CFO-1215yb.
The electron-withdrawing nature of the six halogen atoms (five fluorines, one chlorine) reduces the electron density of the pi-bond compared to non-halogenated alkenes. However, the unsaturation remains the primary site for electrophilic attack by atmospheric oxidants.
Table 1: Quantitative Physicochemical and Environmental Data
| Property / Metric | Value (Z-isomer) | Value (E-isomer) | Reference |
|---|---|---|---|
| Chemical Formula | C₃ClF₅ | C₃ClF₅ | [1] |
| Molecular Weight | 166.48 g/mol | 166.48 g/mol | [2] |
| GWP (100-year horizon) | 9.2 (Estimated) | 9.6 (Estimated) | [3] |
| Ozone Depletion Potential | ~0.000 | ~0.000 | [4] |
| Atmospheric Lifetime | < 20 days | < 20 days |[4],[5] |
Atmospheric Sinks and Reaction Kinetics
The atmospheric lifetime of any volatile organic compound (VOC) is dictated by its reactivity with three primary tropospheric oxidants: Hydroxyl radicals (OH•), Ozone (O₃), and Chlorine atoms (Cl•).
-
Hydroxyl Radical (OH•) Attack (Dominant Sink): Because CFO-1215yb lacks hydrogen atoms, the standard degradation pathway of hydrogen abstraction (typical for HFCs) is impossible. Instead, degradation is exclusively initiated by the addition of OH• to the >C=C< pi-bond[6]. The electrophilic OH radical adds to the carbon atom that yields the most stable intermediate radical.
-
Ozone (O₃) Reaction: The reaction of O₃ with fully halogenated olefins is sterically hindered and kinetically sluggish. The strong electron-withdrawing effect of the -CF₃ and -F groups drastically reduces the nucleophilicity of the double bond, rendering ozonolysis a negligible atmospheric sink.
-
Chlorine (Cl•) Atom Addition: While Cl atoms can add to the double bond, the global tropospheric concentration of Cl• is orders of magnitude lower than that of OH•, making this a minor pathway.
Causality of Near-Zero ODP: The rapid OH-initiated degradation in the lower troposphere ensures that CFO-1215yb has an atmospheric lifetime of mere days (analogous to the 6-7 day lifetime of hexafluoropropene)[5]. Consequently, the molecule is destroyed before it can vertically migrate into the stratosphere, neutralizing its potential to participate in catalytic ozone destruction[4].
Mechanistic Pathway of Tropospheric Degradation
The degradation of CFO-1215yb is a multi-step radical chain reaction. Understanding this pathway is critical for identifying the terminal environmental sinks (e.g., trifluoroacetic acid).
-
Initiation: OH• adds to either the C2 or C3 position of the double bond, forming a highly reactive fluorinated alkyl radical.
-
Oxygenation: The alkyl radical immediately reacts with ambient molecular oxygen (O₂) to form a peroxy radical (RO₂•).
-
NOx Interaction: The peroxy radical oxidizes atmospheric nitric oxide (NO) to nitrogen dioxide (NO₂), simultaneously converting itself into an alkoxy radical (RO•). The generation of NO₂ contributes marginally to localized photochemical ozone creation.
-
Scission: The alkoxy radical is energetically unstable and undergoes rapid C-C bond cleavage.
-
Terminal Products: The cleavage yields two primary acyl halides: trifluoroacetyl fluoride (CF₃C(O)F) and carbonyl chlorofluoride (FC(O)Cl). These species partition into atmospheric water (clouds, rain) and hydrolyze into trifluoroacetic acid (TFA), hydrochloric acid (HCl), hydrofluoric acid (HF), and CO₂.
Atmospheric degradation pathway of CFO-1215yb initiated by OH radical addition.
Experimental Protocols: Kinetic Assessment
To empirically validate the atmospheric lifetime of CFO-1215yb, researchers must determine its bimolecular reaction rate constant with OH radicals (
The Logic of the Relative Rate Method:
Absolute measurement of OH• is highly susceptible to error due to its extreme reactivity and short half-life. The Relative Rate Method bypasses this by measuring the depletion of CFO-1215yb against a reference compound with a known
Step-by-Step Methodology: Relative Rate Determination
-
Chamber Preparation: Utilize a 100 L to 200 L FEP (fluorinated ethylene propylene) Teflon film smog chamber. Evacuate the chamber to
Torr and flush with ultra-pure zero air to eliminate background VOCs. -
Reagent Introduction: Inject CFO-1215yb and a reference standard (e.g., ethane or di-n-propyl ether) into the chamber at equimolar mixing ratios (typically 10–50 ppmV) using a vacuum manifold.
-
Precursor Injection: Introduce an OH radical source. Isopropyl nitrite (IPN) is preferred as it readily photolyzes under UV-A light to yield OH radicals without generating excessive interfering ozone.
-
Dark Equilibration: Allow the mixture to equilibrate in the dark for 30 minutes. Verify stability via baseline Fourier Transform Infrared (FTIR) spectra to ensure no dark reactions or wall losses are occurring.
-
Photolysis: Irradiate the chamber using surrounding UV fluorescent lamps (
= 300–400 nm) to initiate OH• production. -
Data Acquisition: Collect in-situ FTIR spectra at 2-minute intervals. Monitor the distinct IR absorption bands of CFO-1215yb (e.g., C=C or C-F stretches) and the reference compound.
-
Kinetic Analysis: Apply the integrated kinetic equation:
Plotting the natural log of the concentration ratios yields a straight line passing through the origin. The slope of this line represents the rate constant ratio ( ). -
Validation: Repeat the experiment using a secondary reference compound (e.g., cyclohexene) to ensure the derived
is independent of the reference used.
Conclusion
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (CFO-1215yb) exemplifies the modern paradigm of halogenated chemical design. By incorporating a reactive carbon-carbon double bond into a fully halogenated framework, the molecule achieves a delicate balance: it retains the thermal and chemical stability required for industrial applications while ensuring rapid atmospheric degradation. Its susceptibility to OH radical addition restricts its atmospheric lifetime to a matter of days, resulting in a GWP of less than 10 and a functional ODP of zero.
References
Sources
- 1. CAS 2804-49-1: 1-Chloro-1,2,3,3,3-pentafluoro-1-propene [cymitquimica.com]
- 2. US5876696A - Composition comprising a fluorine containing surfactant and perfluoropentane for ultrasound - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Federal Register :: Air Quality: Revision to the Regulatory Definition of Volatile Organic Compounds-Exclusion of (Z)-1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(Z)) [federalregister.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. researchgate.net [researchgate.net]
Technical Deep Dive: Isomeric Distinction of HCFO-1233yd(Z) vs. HCFO-1233yd(E)
Isomeric differences between HCFO-1233yd(Z) and HCFO-1233yd(E)
Executive Summary
HCFO-1233yd (1-chloro-2,3,3-trifluoropropene) represents a critical advancement in the transition toward low-GWP (Global Warming Potential) fluorinated fluids.[1][2][3][4] Unlike its structural cousin HCFO-1233zd, which is widely used in foam blowing, HCFO-1233yd is engineered primarily for precision cleaning, solvent applications, and centrifugal chiller working fluids due to its favorable boiling point and stability profile.[1][2][3]
The commercial viability of this molecule hinges on the stereoselective isolation of the (Z)-isomer , which exhibits superior thermodynamic stability and a boiling point (~54°C) ideal for vapor degreasing.[3] The (E)-isomer , often a reaction byproduct with a lower boiling point (~48°C), must be rigorously controlled.[3] This guide delineates the physicochemical divergence, separation logic, and validation protocols for these two stereoisomers.
Molecular Architecture & Stereochemistry[2][3]
The fundamental difference between the isomers lies in the spatial arrangement of substituents around the C1=C2 double bond.[2][5][6] Following the Cahn-Ingold-Prelog (CIP) priority rules, we assign priorities to the substituents on each carbon.[1][2][3][6][7]
-
Structure: 1-chloro-2,3,3-trifluoropropene (
)[1][2][3] -
C1 Substituents: Chlorine (
, High Priority) vs. Hydrogen ( , Low Priority).[3] -
C2 Substituents: Fluorine (
, High Priority) vs. Difluoromethyl group ( , Low Priority).[3]
Stereochemical Assignment[2][3][5][6][8]
-
HCFO-1233yd(Z) (Zusammen/Together): The high-priority groups (
and ) are on the same side of the double bond.[3] This creates a significant net dipole moment as the electronegative vectors reinforce each other.[2] -
HCFO-1233yd(E) (Entgegen/Opposite): The high-priority groups are on opposite sides .[3][8] The dipole vectors partially cancel, resulting in a lower net dipole moment and reduced intermolecular forces.[2]
Visualization of Isomeric Logic
Figure 1: Stereochemical assignment and resulting physicochemical impact based on CIP priority rules.
Physicochemical Property Divergence[2][3]
The isomeric configuration dictates the macroscopic properties.[2] The (Z)-isomer's higher polarity leads to stronger dipole-dipole interactions, elevating its boiling point—a critical feature for solvent retention in open-top degreasers.[1][2][3]
| Property | HCFO-1233yd(Z) | HCFO-1233yd(E) | Causality |
| Boiling Point | 54.0°C | 47.0°C – 48.0°C | Z-isomer exhibits higher dipole moment, increasing intermolecular attraction.[1][2][3] |
| Dipole Moment | High | Low | Vector addition of C-Cl and C-F bonds in Z-form vs. cancellation in E-form.[1][2] |
| Flash Point | None (Non-flammable) | None (Non-flammable) | High halogen content suppresses flammability in both isomers.[3] |
| Hydrolytic Stability | High | Moderate/Lower | Steric shielding in Z-isomer protects the double bond from nucleophilic attack.[1][2] |
| Commercial Status | Target Product | Impurity | Z-isomer fits standard solvent equipment specs; E-isomer is too volatile.[1][2] |
Synthesis & Separation Methodologies
Producing high-purity HCFO-1233yd(Z) involves a dehydrofluorination reaction followed by difficult separation steps due to the narrow boiling point differential (
Synthesis Pathway
The primary route involves the dehydrofluorination of HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) in the presence of a base or catalyst.[1][2][3]
Isomerization & Purification
Since the reaction yields a mixture, thermodynamic control is used to favor the Z-isomer.[1][2] If the E-isomer is produced in excess, it can be isomerized back to Z using aluminum halide or chromium oxide catalysts.[2]
Separation Challenge: Simple distillation is often inefficient due to the close boiling points. Extractive distillation or azeotropic distillation (often with water or specific alcohols) is required to break the vapor-liquid equilibrium (VLE) pinch.[3]
Figure 2: Industrial workflow for synthesis, separation, and catalytic isomerization of HCFO-1233yd.[1][3]
Experimental Protocols
As a researcher, validating the isomeric ratio and stability is paramount. The following protocols provide a self-validating framework for analysis.
Protocol A: High-Resolution Isomeric Analysis via GC-MS
Objective: Quantify the Z/E ratio with precision >99.9%.
Reagents & Equipment:
-
Column: DB-624 or equivalent (60m x 0.32mm ID, 1.8µm film) – optimized for volatile halogenated hydrocarbons.[1][3]
-
Carrier Gas: Helium @ 1.5 mL/min (constant flow).
-
Detector: Mass Spectrometer (SIM mode for m/z 130, 132) or FID.[3]
Step-by-Step Methodology:
-
Sample Prep: Dilute the solvent sample 1:100 in n-hexane (HPLC grade) to prevent detector saturation.
-
Injector Settings: Split ratio 50:1, Temperature 200°C.
-
Oven Program:
-
Hold at 35°C for 5 min (Isothermal separation of volatiles).
-
Ramp 5°C/min to 60°C.
-
Ramp 20°C/min to 200°C.
-
-
Elution Order Validation:
-
Quantification: Use area normalization method, correcting for response factors if standards are available.
Protocol B: Accelerated Stability Testing (Z-Isomer Validation)
Objective: Confirm the resistance of the Z-isomer to spontaneous isomerization or hydrolysis under stress.[2]
-
Setup: Prepare sealed glass ampoules containing:
-
3 mL HCFO-1233yd(Z) (>99.5% purity).
-
Coupon of Stainless Steel 304 (catalyst check).
-
0.1 mL deionized water (hydrolysis check).[3]
-
-
Stress Condition: Incubate at 100°C for 14 days.
-
Analysis:
-
Pass Criteria:
-
Isomerization (Z
E) < 0.1%.[3] -
Acid generation < 1 ppm.
-
References
-
World Intellectual Property Organization (WIPO). (2018).[10] Method for producing (Z)-1-chloro-2,3,3-trifluoropropene. WO2018097300A1. Link
-
European Chemicals Agency (ECHA). (2022). Registration Dossier: (1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene. Link[3]
-
AGC Chemicals. (2020).[11] AMOLEA™ AS-300 Technical Data Sheet. (Commercial reference for Z-isomer application). Link
-
Fukushima, M., et al. (2018).[3] Thermodynamic Properties of HCFO-1233yd(Z). International Journal of Refrigeration. (Contextualizing the boiling point data).
-
U.S. EPA. (2022).[11] Significant New Use Rules on Certain Chemical Substances (HCFO-1233yd). Federal Register. Link[3]
Sources
- 1. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 2. Hydrofluoroolefins package extended – Asimptote [asimptote.com]
- 3. WO2018139653A1 - Method for producing (z)-1-chloro-2,3,3-trifluoropropene - Google Patents [patents.google.com]
- 4. CN112125776B - Preparation method of 1-chloro-2, 3, 3-trifluoropropene - Google Patents [patents.google.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. E–Z notation - Wikipedia [en.wikipedia.org]
- 8. Cis-trans and E-Z notation: choose your side – Chiralpedia [chiralpedia.com]
- 9. WO2018097300A1 - Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene - Google Patents [patents.google.com]
- 10. epa.gov [epa.gov]
- 11. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
Fundamental Breakdown Products of HCFO-1233yd Combustion: A Mechanistic & Analytical Guide
Executive Summary
HCFO-1233yd ((Z)-1-chloro-2,3,3,3-tetrafluoropropene) represents a critical balance in modern fluorochemistry: it is stable enough for industrial use as a solvent and refrigerant (ORC), yet reactive enough to possess a negligible Global Warming Potential (GWP < 1) and Ozone Depletion Potential (ODP ~0.00003).[1]
However, this reactivity—specifically the olefinic double bond—dictates its behavior under thermal stress. When subjected to combustion or high-temperature pyrolysis (>380°C), HCFO-1233yd does not merely oxidize into carbon dioxide and water. Instead, it undergoes oxidative fragmentation to yield a spectrum of halogenated acid gases and carbonyl halides.
This guide provides a granular analysis of these breakdown products, the mechanisms generating them, and the validated protocols required for their detection.
Part 1: Molecular Architecture & Stability
To understand the breakdown, one must understand the molecule. HCFO-1233yd is a hydrochlorofluoroolefin .
-
The Anchor: The trifluoromethyl group (-CF3) provides thermal stability.
-
The Trigger: The carbon-carbon double bond (C=C) is the site of radical attack.
-
The Payload: The chlorine atom at the C1 position and the fluorine atoms dictate the toxicity profile of the combustion byproducts.
Under standard conditions, the molecule is chemically benign.[2] However, in the presence of an ignition source or surface temperatures exceeding its auto-ignition threshold, the C=C bond opens, initiating a cascade of elimination reactions.
Part 2: Combustion Thermodynamics & Kinetics
Unlike saturated HFCs, HCFO-1233yd combustion is driven by radical addition-elimination mechanisms rather than simple hydrogen abstraction.
The Mechanism
-
Initiation: High heat generates oxygen radicals (
) or hydroxyl radicals ( ). -
Addition: These radicals attack the electron-rich double bond of the propene backbone.
-
Fragmentation: The unstable intermediate rapidly decomposes. The C-Cl bond is weaker than the C-F bond, often leading to early chlorine ejection.
-
Acid Formation: Liberated halogens abstract hydrogen (from the molecule or moisture) to form HF and HCl.
-
Carbonyl Formation: Oxygen insertion leads to Carbonyl Fluoride (
) and potentially traces of Carbonyl Chlorofluoride ( ).
Visualization: The Decomposition Pathway
The following diagram illustrates the critical pathway from the parent molecule to the terminal toxic byproducts.
Caption: Mechanistic flow of HCFO-1233yd oxidative decomposition yielding primary acid gases and carbonyl intermediates.
Part 3: The Breakdown Spectrum
The combustion of HCFO-1233yd yields a "toxic cocktail" that is significantly more hazardous than the parent compound.
Quantitative Breakdown Profile
The following table summarizes the expected byproducts based on stoichiometry and empirical combustion data for chlorinated fluoropropenes.
| Component | Chemical Formula | Role/Hazard | Mechanism of Formation |
| Hydrogen Fluoride | HF | Primary Acute Hazard. Highly corrosive to lungs/mucosa. | Elimination of F atoms reacting with H (from fuel or moisture). |
| Hydrogen Chloride | HCl | Corrosive acid gas. Sensory irritant. | Scission of the weak C-Cl bond. |
| Carbonyl Fluoride | COF | Stealth Toxicant. Hydrolyzes to HF in the lungs. | Oxidation of the -CF |
| Carbon Monoxide | CO | Asphyxiant. | Incomplete combustion (oxygen deficit). |
| Carbon Dioxide | CO | Asphyxiant (low hazard). | Complete oxidation. |
The "Phosgene" Question
Researchers often ask if Phosgene (COCl
-
Analysis: While theoretically possible, the kinetics favor the formation of Carbonyl Fluoride (COF
) and Carbonyl Chlorofluoride (COClF) due to the high Fluorine:Chlorine ratio (4:1) in the parent molecule. -
Risk: Treat all carbonyl halide emissions as having phosgene-like toxicity (delayed pulmonary edema).
Part 4: Analytical Methodologies (Validated Protocol)
Standard electrochemical sensors are insufficient for combustion analysis due to cross-sensitivity. Fourier Transform Infrared Spectroscopy (FTIR) is the gold standard for simultaneous quantification of HF, HCl, and COF
Protocol: Dynamic Fire Toxicity Measurement
This protocol is adapted from ISO 19702 principles, tailored for halogenated solvent combustion.
1. Experimental Setup
-
Combustion Chamber: Tube furnace or cone calorimeter capable of reaching 800°C.
-
Sampling Line: MUST be heated to >160°C.
-
Why? HF and HCl are "sticky" gases. They will adsorb onto cold Teflon or stainless steel, leading to massive under-reporting of toxicity.
-
-
Filtration: Heated glass-fiber filter (removes soot without trapping acid gases).
-
Detector: FTIR Spectrometer with a heated gas cell (path length: 4.0m – 10.0m for sensitivity).
2. Step-by-Step Workflow
-
Calibration: Generate reference spectra for HF, HCl, COF
, and CO at the specific cell temperature (e.g., 180°C). Do not use room-temp libraries for heated gas analysis. -
Background: Purge cell with dry Nitrogen (
) and collect background spectrum. -
Combustion: Introduce HCFO-1233yd vapor into the furnace at a controlled rate (e.g., via syringe pump) with excess air.
-
Sampling: Draw effluent continuously through the heated lines into the FTIR cell.
-
Quantification: Use specific spectral regions to avoid interference:
-
HF: 4000–4200 cm
(avoid water interference). -
HCl: 2700–3000 cm
(rotational lines). -
COF
: 1900–1980 cm (C=O stretch).
-
Visualization: Analytical Workflow
Caption: Critical heated-pathway workflow for accurate quantification of halogenated acid gases.
Part 5: Toxicology & Safety Implications
For drug development and chemical safety professionals, the "parent" toxicity is irrelevant during a fire event. The focus must shift to the breakdown products.
-
Acute Exposure Limit (AEGL) Shift:
-
HCFO-1233yd LC50 (Rat) is >120,000 ppm (Low Toxicity).[3]
-
HF AEGL-1 (10 min) is roughly 1.0 ppm .
-
Insight: A minor fire involving HCFO-1233yd can instantly create an atmosphere lethal to humans, even if the solvent concentration itself is low.
-
-
The Hydrolysis Trap:
-
COF
is not immediately irritating. It can be inhaled deeply into the lower respiratory tract. -
Once inside, it reacts with lung moisture:
. -
This releases HF inside the alveoli, causing delayed, often fatal, pulmonary edema.
-
Recommendation: In any facility using HCFO-1233yd, emergency response protocols must include Calcium Gluconate (for HF burns) and nebulized treatments for acid gas inhalation, not just standard organic solvent protocols.
References
-
AGC Chemicals. (2021).[4] AMOLEA™ 1224yd / 1233yd Technical Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2021).[4] Significant New Alternatives Policy (SNAP) Program: Rule 23 - Protection of Stratospheric Ozone. Retrieved from [Link]
-
ISO. (2016). ISO 19702:2015 - Guidance for sampling and analysis of toxic gases and vapours in fire effluents using Fourier Transform Infrared (FTIR) spectroscopy. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). (Z)-1-Chloro-2,3,3,3-tetrafluoropropene Compound Summary. Retrieved from [Link]
-
Combustion Science and Technology. (2017). Thermal Decomposition of Fluorinated Olefins. (General reference for mechanism validation). Retrieved from [Link]
Sources
Advanced Solvation Dynamics: The Dielectric and Electrical Properties of HCFO-1233yd in Pharmaceutical Development
Executive Summary
The phase-out of high-Global Warming Potential (GWP) and high-Ozone Depletion Potential (ODP) solvents has forced a paradigm shift in pharmaceutical manufacturing, medical device fabrication, and chemical extraction. Enter HCFO-1233yd(Z) (commercially known as AMOLEA™ AS-300), a next-generation hydrochlorofluoroolefin. Chemically identified as (Z)-1-chloro-2,3,3-trifluoropropene, this molecule offers an unprecedented combination of low environmental impact (GWP < 1, ODP ~0.00002) and high chemical efficacy[1][2].
For researchers and drug development professionals, understanding the dielectric constant and electrical properties of HCFO-1233yd is not merely an academic exercise—it is the mechanistic foundation for optimizing liquid-liquid extraction (LLE) of active pharmaceutical ingredients (APIs), formulating carrier solvents for medical device coatings, and designing non-flammable thermal management systems.
Physicochemical and Electrical Profiling: The Causality of Solvation
Fluorinated olefins like HCFO-1233yd(Z) inherently possess low macroscopic dielectric constants (typically
The Causality of Low Dielectric Solvation: In a low dielectric medium, the solvent does not effectively screen electrostatic interactions between solute molecules (governed by Coulomb's Law, where force is inversely proportional to the dielectric constant). In pharmaceutical solvent extraction, this is a distinct advantage. It forces charged extractants and target APIs (or radiometals) to form tightly bound, neutral ion-pair complexes rather than dissociating into free ions[4]. Furthermore, the low dielectric constant ensures that acidic extractants, such as di-2-ethylhexylphosphoric acid (D2EHPA), remain in their dimeric hydrogen-bonded state, which is an absolute prerequisite for stoichiometric metal-organic complexation[4].
Electrical Insulation and Gaseous Dielectric Potential: Beyond liquid solvation, the low dielectric constant and high dielectric strength of HCFO-1233yd position it as a viable gaseous dielectric and insulating fluid. When utilized in high-voltage medical manufacturing environments (such as sterilization equipment or X-ray tube cooling), it resists electrical breakdown, preventing arcing while simultaneously acting as a non-flammable thermal management fluid[5].
Table 1: Key Physical and Electrical Properties of HCFO-1233yd(Z)
| Physicochemical Property | Value | Causality in Pharmaceutical Workflows |
| Chemical Structure | (Z)-1-chloro-2,3,3-trifluoropropene | Asymmetric halogenation drives specific dipole interactions and solvent power[3]. |
| Boiling Point | 54°C | Enables rapid, low-temperature solvent flash-off, preserving thermolabile APIs[2][6]. |
| Kauri-Butanol (Kb) Value | 44 | Provides high solvent power for silicone oils and lipophilic compounds without co-solvents[6]. |
| Surface Tension | 21.7 mN/m (at 25°C) | Ensures deep penetration into micro-crevices of medical implants for precision cleaning[6]. |
| Density | 1.39 g/cm³ (at 25°C) | Facilitates rapid gravity-driven phase separation in liquid-liquid extraction[7]. |
| Global Warming Potential | < 1 | Ensures long-term regulatory compliance (EPA SNAP approved)[1][2]. |
Mechanistic Visualizations
To fully grasp how the electrical properties of HCFO-1233yd dictate its behavior in pharmaceutical workflows, we must visualize the phase dynamics and molecular interactions.
Caption: Liquid-Liquid Extraction workflow using HCFO-1233yd as a high-density, low-dielectric diluent.
Caption: Mechanism of neutral complex formation driven by the low dielectric constant of HCFO-1233yd.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is critical to deploy methodologies that inherently validate their own success. The following protocols leverage the unique dielectric and physical properties of HCFO-1233yd for pharmaceutical applications.
Protocol 1: Liquid-Liquid Extraction (LLE) of Target Compounds
Objective: Isolate target cationic APIs or radiometals (e.g., for radiopharmaceuticals) using HCFO-1233yd as the organic diluent[4]. Causality: The low dielectric constant of HCFO-1233yd ensures that the extractant remains in its active dimeric form. The high solvent density (1.39 g/cm³) guarantees rapid, gravity-driven phase disengagement, preventing emulsion formation[7].
-
Organic Phase Formulation: Dissolve the extractant (e.g., D2EHPA) to a concentration of 0.1 M in neat HCFO-1233yd(Z).
-
Self-Validation Step: Analyze the organic phase via FTIR. The absence of a sharp, free -OH stretch confirms that D2EHPA remains successfully hydrogen-bonded as a dimer in the low-dielectric medium.
-
-
Aqueous Phase Adjustment: Buffer the aqueous API/metal solution to pH 3.5–4.0 using a sodium acetate buffer. This optimizes the electrostatic binding gradient for the extractant.
-
Phase Contact: Combine the aqueous and organic phases at an Organic/Aqueous (O/A) ratio of 1:1 in a reaction vessel. Agitate at 300 rpm for 15 minutes at 25°C to reach thermodynamic equilibrium.
-
Phase Separation: Transfer the emulsion to a separatory funnel and allow 5 minutes for gravity settling.
-
Self-Validation Step: Observe the interface. A sharp, distinct line validates the immiscibility and density differential (the loaded HCFO-1233yd will form the heavy bottom layer).
-
-
Recovery & Distillation: Decant the heavy organic layer. Strip the target compound using 1.0 M HCl. Recover the HCFO-1233yd via simple distillation at 54°C for immediate reuse[6].
Protocol 2: Precision Silicone Coating of Intravenous Catheters
Objective: Apply a uniform, friction-reducing silicone layer to medical devices using HCFO-1233yd as a carrier solvent[8]. Causality: The Kb value of 44 allows for the complete dissolution of high-viscosity silicone oils without the need for co-solvents. Concurrently, the low surface tension (21.7 mN/m) ensures the fluid wets the entire micro-geometry of the catheter without bridging or pooling[2][6].
-
Carrier Solution Preparation: Dissolve medical-grade silicone oil into HCFO-1233yd to achieve a 3% (w/v) concentration. Stir mechanically until the solution is optically clear.
-
Dip Coating: Submerge the polyurethane medical device into the solution. Withdraw the device at a strictly controlled, constant rate of 5 mm/sec.
-
Causality: Withdrawal speed directly dictates the coating thickness. The low kinematic viscosity of HCFO-1233yd (0.57 cSt) prevents fluid drag, ensuring a mathematically predictable coating layer.
-
-
Solvent Flash-Off: Suspend the coated device in a laminar flow hood at 25°C. Due to its 54°C boiling point, the solvent will evaporate completely within 2 minutes.
-
Validation & Quality Control: Perform a gravimetric analysis (pre- and post-coating weight) to confirm the exact mass of the deposited silicone. Conduct a visual inspection under 40x magnification to verify the absence of solvent residue, micro-bubbles, or surface defects.
References
-
Federal Register. "Protection of Stratospheric Ozone: Listing of Substitutes under the Significant New Alternatives Policy Program." Federal Register, 19 Jan. 2022. URL:[1]
-
Torkaman, R., et al. "Solvent extraction of samarium from aqueous nitrate solution by Cyanex301 and D2EHPA." ResearchGate, Jan. 2026. URL:[4]
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eChem Products. "AS-300 - Solvents." eChem Products. URL:[6]
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AGC Chemicals. "[Solvent] AMOLEA™ AS-300 Series Fluorinated solvents." AGC Chemicals. URL:[7]
-
AGC Chemicals Europe. "AMOLEA™ AS-300." AGC Chemicals Europe, 25 Sep. 2024. URL:[2]
-
Bowden, K., et al. "Stereoisomerism and Substituent Effects on the Solvent Power of the Haloolefin Hcfo-1233yd(E/Z)." SSRN, 28 May 2025. URL:[3]
-
European Patent Office. "HYDROHALOOLEFIN COMPOSITION - EP 4269376 A1." Googleapis, 08 Dec. 2021. URL:[5]
-
Regulations.gov. "Substitute: HCFO-1233yd(Z) - Risk Screen on Substitutes in Coatings." Regulations.gov, 01 Dec. 2021. URL:[8]
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Methodological & Application
Application Note: A Comprehensive Guide to the Liquid Phase Synthesis of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-
Abstract
This document provides a detailed technical guide for the synthesis of 1-propene, 1-chloro-1,2,3,3,3-pentafluoro- (C₃ClF₅), a member of the hydrofluoroolefin (HFO) class of compounds. HFOs are of significant interest as potential refrigerants, foam blowing agents, and monomers due to their favorable environmental profiles, including low global warming potential (GWP).[1][2] This guide focuses on a liquid phase fluorination approach, a robust method for halogen exchange in chlorinated precursors. We present a comprehensive overview of the underlying reaction mechanisms, a self-validating experimental protocol, critical safety procedures for handling anhydrous hydrogen fluoride (AHF), and methods for purification and analysis. This application note is intended for researchers, chemists, and process development scientists working in the field of fluorinated materials.
Part 1: Mechanistic Rationale and Theoretical Framework
The synthesis of 1-chloro-1,2,3,3,3-pentafluoropropene via liquid phase fluorination is fundamentally a halogen exchange (Halex) reaction. This process involves the substitution of chlorine atoms on a hydrocarbon backbone with fluorine atoms using a potent fluorinating agent, most commonly anhydrous hydrogen fluoride (AHF).[1]
1.1. The Fluorinating Agent: Anhydrous Hydrogen Fluoride (AHF)
AHF is the most atom-economical source of fluorine for industrial synthesis. In the liquid phase, its efficacy is enhanced by the presence of a catalyst that can increase the nucleophilicity of the fluoride ion or the electrophilicity of the carbon-chlorine bond. While various HF complexes and reagents exist, such as triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF, direct use of AHF is common in industrial settings for producing fluorinated olefins.[3][4][5]
1.2. Precursor Selection and Reaction Pathway
The choice of starting material is critical. A logical precursor for this synthesis is a polychlorinated propene that already contains the desired carbon backbone. For this protocol, we propose the use of 1,1,2,3,3-pentachloropropene (PCPP) . The reaction proceeds via a series of nucleophilic substitution steps where chlorine atoms are replaced by fluorine. The double bond is typically preserved under controlled liquid-phase conditions.
The overall transformation can be represented as:
C₃HCl₅ (PCPP) + 5HF --(Catalyst)--> C₃ClF₅ + 4HCl
This reaction is highly exothermic and generates hydrogen chloride (HCl) as a byproduct. The process requires careful control of temperature and pressure to manage the reaction rate and minimize side reactions, such as polymerization or decomposition.
1.3. Catalysis in Liquid Phase Fluorination
The uncatalyzed reaction between a chlorinated olefin and AHF is often slow. A catalyst is typically employed to facilitate the halogen exchange. Lewis acids are common catalysts that polarize the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by fluoride.
-
Common Catalysts: Species such as antimony pentachloride (SbCl₅), tin tetrachloride (SnCl₄), or titanium tetrachloride (TiCl₄) are effective.[1] Molybdenum-based catalysts have also been shown to be effective in liquid-phase fluorination processes.[6]
-
Mechanism of Action: The Lewis acid catalyst coordinates to a chlorine atom on the substrate, creating a more electrophilic carbon center and facilitating the displacement by a fluoride ion from AHF.
Below is a conceptual diagram of the catalyzed halogen exchange process.
Part 4: Product Purification and Isolation
The crude product is a mixture of the target compound, partially fluorinated intermediates, unreacted starting material, dissolved HCl/HF, and catalyst residues. Fractional distillation is the primary method for isolation.
4.1. Neutralization and Catalyst Removal
-
Transfer the crude liquid product to a separatory funnel containing ice-cold water to quench the catalyst and dissolve residual acids.
-
Wash the organic layer sequentially with a dilute solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂).
4.2. Fractional Distillation The dried organic liquid is subjected to fractional distillation to separate the components based on their boiling points.
-
Rationale: The target product, 1-propene, 1-chloro-1,2,3,3,3-pentafluoro-, will have a distinct boiling point from the starting material and other halogenated intermediates. Isomers, if formed, may also be separable by careful distillation.
-
Apparatus: A distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings) is required.
-
Procedure:
-
Set up the distillation apparatus and charge the dried crude product.
-
Slowly heat the reboiler and collect fractions at their respective boiling points.
-
Collect the fraction corresponding to the boiling point of 1-propene, 1-chloro-1,2,3,3,3-pentafluoro-.
-
Analyze all fractions by GC-MS to confirm identity and purity.
-
| Parameter | Typical Value / Condition | Purpose |
| Distillation Pressure | Atmospheric or slight vacuum | To control boiling points for efficient separation. |
| Column Type | Packed column (e.g., Vigreux) | Provides high theoretical plates for separating close-boiling components. |
| Reflux Ratio | 5:1 to 20:1 | A higher reflux ratio improves separation efficiency. |
| Fraction Collection | Based on overhead temperature | Collect narrow-boiling fractions for analysis. |
Part 5: Analytical Characterization
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the definitive analytical technique for this application.
-
Purpose: To confirm the molecular weight and fragmentation pattern of the synthesized product, determine its purity, and identify any byproducts.
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable volatile solvent (e.g., dichloromethane).
The following table provides a starting point for GC-MS method development.
| GC-MS Parameter | Suggested Setting | Rationale |
| GC Column | Agilent DB-1 or similar non-polar column (e.g., 30m x 0.25mm x 1.0µm) | Provides good separation for volatile halogenated compounds. [7] |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) | Inert carrier gas standard for MS applications. |
| Oven Program | Start at 40°C (hold 5 min), ramp 10°C/min to 200°C (hold 5 min) | Separates volatile components based on boiling point. |
| Injector | Split/Splitless, 200°C, Split ratio 50:1 | Ensures proper volatilization without decomposition. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns. |
| Mass Range | Scan m/z 35-300 | Covers the expected mass of the parent ion and fragments. |
The expected mass spectrum for C₃ClF₅ would show a parent ion peak (M+) cluster around m/z 166 and 168 (due to ³⁵Cl and ³⁷Cl isotopes) and characteristic fragmentation patterns involving the loss of F, Cl, and CF₃ groups. [8][9]
Part 6: Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient reaction time or temperature; Catalyst deactivation (e.g., by moisture). | Increase reaction time/temperature incrementally. Ensure all reactants and the reactor are scrupulously dry. |
| Poor Selectivity | Reaction temperature is too high, leading to decomposition or polymerization. | Lower the reaction temperature. Consider a less active catalyst or a lower catalyst loading. |
| Product Isomerization | The reaction may produce a mixture of (E) and (Z) isomers. | Isomer ratios can sometimes be influenced by catalyst choice and temperature. Purification by fractional distillation is the primary method for separation. [1] |
| Reactor Corrosion | Inadequate passivation; Presence of water. | Ensure the passivation procedure is followed correctly. Use only anhydrous reagents. |
Part 7: Conclusion
The liquid phase fluorination of polychlorinated propenes is a viable and effective method for the synthesis of 1-propene, 1-chloro-1,2,3,3,3-pentafluoro-. This protocol provides a robust framework for laboratory-scale synthesis. Success is critically dependent on meticulous adherence to safety procedures for handling anhydrous hydrogen fluoride, careful control of reaction parameters to maximize yield and selectivity, and effective purification techniques. The analytical methods outlined herein will ensure accurate characterization and purity assessment of the final product.
Part 8: References
-
Jolliet, P., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link]
-
US Patent No. US 2010/0056828 A1. (2010). Process of fluorination in liquid phase of a chlorinated derivative of propene in a solvent medium. ResearchGate. [Link]
-
Protecting Workers Exposed to Hydrogen Fluoride (HF). (2022). California Department of Industrial Relations. [Link]
-
Emergency Response Guidelines for Anhydrous hydrogen fluoride. (2007). Honeywell. [Link]
-
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-. (n.d.). PubChem. [Link]
-
Hammond, J. L., et al. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society. [Link]
-
US Patent No. 4,130,594. (1978). Liquid phase fluorination process. Google Patents.
-
Cryogenic distillation for separating F-gases. (2025). PMC - NIH. [Link]
-
Bertrand, X., & Paquin, J.-F. (2019). Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination. Organic Chemistry Portal. [Link]
-
Hammond, J. L., et al. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society. [Link]
-
US Patent No. 4,130,594. (1978). Liquid phase fluorination process. Google Patents.
-
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-. (n.d.). PubChem. [Link]
-
US Patent No. 5,093,432. (1992). Liquid phase fluorination. Google Patents.
-
1,2,3,3,3-Pentafluoropropene. (n.d.). Wikipedia. [Link]
-
Bertrand, X., & Paquin, J.-F. (2019). Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination. Organic Letters. [Link]
-
GC AND GC/MS Columns & Supplies. (n.d.). Agilent. [Link]
-
1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. (n.d.). NIST WebBook. [Link]
-
GC and GC/MS Columns & Supplies Catalog. (n.d.). Agilent. [Link]
-
2-Chloro-1,1,3,3,3-pentafluoropropene. (n.d.). PubChem. [Link]
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Application Notes & Protocols for the Utilization of HCFO-1233yd as a Working Fluid in Organic Rankine Cycles
Abstract
The global imperative to enhance energy efficiency and mitigate climate change has catalyzed research into advanced waste heat recovery technologies. Among these, the Organic Rankine Cycle (ORC) stands out for its efficacy in converting low-grade heat into valuable electrical power. The selection of an appropriate working fluid is paramount to the performance, safety, and environmental sustainability of ORC systems. This document provides a comprehensive guide for researchers and engineers on the application of (Z)-1-chloro-2,3,3-trifluoropropene, commercially known as HCFO-1233yd(Z), as a next-generation working fluid in ORC systems. We will delve into its thermophysical properties, safety considerations, and a detailed protocol for its experimental implementation.
Introduction: The Case for Low-GWP Working Fluids in ORC
Organic Rankine Cycles operate on the same principle as the traditional steam Rankine cycle but utilize an organic fluid with a lower boiling point than water.[1] This characteristic enables the recovery of heat from low-temperature sources such as industrial waste heat, geothermal reservoirs, and solar thermal installations.[1][2] For decades, hydrofluorocarbons (HFCs) like HFC-245fa have been prevalent in ORC applications. However, their high Global Warming Potential (GWP) has necessitated a shift towards more environmentally benign alternatives.[3][4]
Hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) have emerged as promising fourth-generation refrigerants and working fluids due to their significantly lower GWP values.[5][6] HCFO-1233yd(Z) is a notable candidate in this class, offering a compelling balance of environmental responsibility, safety, and thermodynamic performance.
Properties of HCFO-1233yd(Z): A Quantitative Overview
A thorough understanding of the working fluid's properties is fundamental to designing and operating an efficient and safe ORC system. The key thermophysical, environmental, and safety characteristics of HCFO-1233yd(Z) are summarized below.
| Property | Value | Source |
| Chemical Name | (Z)-1-chloro-2,3,3-trifluoropropene | [7] |
| CAS Registry Number | 1263679-68-0 | [7] |
| Chemical Formula | C3H2F3Cl | [8] |
| Molecular Weight | 130.5 g/mol | [8] |
| Boiling Point (at 1 atm) | 54 °C | [8] |
| Freezing Point | -82.3 °C | [8] |
| Critical Temperature | 224.4 °C | [8] |
| Density (at 20°C) | 1.39 kg/m ³ | [8] |
| Latent Heat of Vaporization | 210 kJ/kg | [8] |
| Ozone Depletion Potential (ODP) | 0.00003 | [7] |
| Global Warming Potential (GWP, 100-year) | < 1 | [7] |
| ASHRAE Safety Classification | A1 (pending) | [2] |
| Flammability | Non-flammable at ambient temperatures | [7] |
| Toxicity | Low toxicity; manufacturer recommended AEL of 250 ppm (8-hr TWA) |
Rationale for Selecting HCFO-1233yd(Z) in ORC Systems
The selection of HCFO-1233yd(Z) for ORC applications is underpinned by a combination of its environmental, safety, and thermodynamic attributes.
-
Environmental Impact : With a GWP of less than 1 and a near-zero ODP, HCFO-1233yd(Z) represents a significant improvement over HFCs, which can have GWPs in the thousands.[3][9][7] This makes it a sustainable choice in the face of increasing environmental regulations.
-
Safety Profile : HCFO-1233yd(Z) is non-flammable at ambient conditions and exhibits low toxicity.[9][8][10] While it can become flammable at elevated temperatures (60°C) within a specific concentration range in the air, proper system design and safety protocols can mitigate these risks.[10] Its low toxicity is a crucial advantage, especially in applications where the potential for leaks exists.
-
Thermodynamic Performance : The boiling point and critical temperature of HCFO-1233yd(Z) make it well-suited for low to medium temperature heat recovery.[8][11] Its thermodynamic properties allow for efficient conversion of heat to power in the temperature ranges commonly found in industrial waste heat streams and geothermal applications.[12]
Experimental Setup for an ORC System with HCFO-1233yd(Z)
A typical laboratory-scale ORC system for evaluating the performance of HCFO-1233yd(Z) consists of four primary components: an evaporator, an expander, a condenser, and a working fluid pump.
-
Evaporator : This heat exchanger transfers heat from the waste heat source to the working fluid, causing it to vaporize.
-
Expander : The high-pressure vapor expands through a turbine or a scroll expander, producing mechanical work that can be converted into electricity by a generator.
-
Condenser : After the expander, the low-pressure vapor is cooled and condensed back into a liquid state.
-
Working Fluid Pump : The liquid working fluid is then pumped back to the evaporator, completing the cycle.
Material Compatibility : When designing an ORC system, it is crucial to ensure the compatibility of all materials with the working fluid. Studies have shown that while many materials are compatible with HCFOs, some elastomers may exhibit different swelling and hardness characteristics compared to their behavior with HFCs.[6][13] Therefore, specific compatibility testing with gaskets, seals, and other polymeric components is highly recommended.
Experimental Workflow Diagram
Caption: Schematic of an Organic Rankine Cycle experimental setup.
Detailed Experimental Protocol
This protocol outlines the steps for safely charging, operating, and shutting down an ORC system using HCFO-1233yd(Z).
Preparation and Safety Precautions
-
System Integrity Check : Before introducing the working fluid, perform a thorough leak check of the entire ORC loop using an inert gas like nitrogen.
-
Ventilation : Ensure the experimental area is well-ventilated to prevent the accumulation of any potential vapors.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. In case of potential for significant release, respiratory protection may be necessary.[10]
-
Safety Data Sheet (SDS) : Review the SDS for HCFO-1233yd(Z) to be familiar with all handling and emergency procedures.[10][14]
System Charging
-
Evacuation : Evacuate the ORC loop to a deep vacuum to remove any non-condensable gases.
-
Fluid Transfer : Connect the HCFO-1233yd(Z) cylinder to the charging port of the ORC system.
-
Charging : Carefully introduce the liquid working fluid into the system. The amount of fluid charged should be based on the system volume and the desired operating conditions.
Startup Procedure
-
Initiate Cooling : Start the flow of the cooling medium to the condenser.
-
Activate Heat Source : Gradually apply heat to the evaporator.
-
Start the Pump : Once a sufficient liquid level is established in the condenser, start the working fluid pump at a low speed.
-
Monitor Parameters : Closely monitor system pressures and temperatures as they begin to rise.
-
Engage Expander : Once the desired evaporator pressure and temperature are reached, allow the vapor to flow through the expander.
Data Acquisition
Continuously monitor and record the following parameters at key points in the cycle:
-
Temperatures (T) at the inlet and outlet of each component.
-
Pressures (P) at the inlet and outlet of each component.
-
Working fluid mass flow rate (ṁ).
-
Expander rotational speed (RPM).
-
Generator power output (W).
Steady-State Operation
Allow the system to run until all measured parameters stabilize, indicating that steady-state operation has been achieved. This is crucial for accurate performance evaluation.
Shutdown Procedure
-
Deactivate Heat Source : Turn off the heat supply to the evaporator.
-
Disengage Expander : Stop the flow of vapor to the expander.
-
Stop the Pump : Once the system pressures have equalized, turn off the working fluid pump.
-
Maintain Cooling : Continue to run the cooling medium through the condenser until the entire system has cooled to ambient temperature.
Logical Flow of the Experimental Protocol
Sources
- 1. opteon.com [opteon.com]
- 2. fluorocarbons.org [fluorocarbons.org]
- 3. Heatcatcher | Insights | Waste Heat Recovery Systems [heatcatcher.com]
- 4. "Organic Rankine Cycle System Analysis for Low GWP Working Fluids" by Bala Varma Datla and Joost Brasz [docs.lib.purdue.edu]
- 5. Experimental investigation of modern ORC working fluids R1224yd(Z) and R1233zd(E) as replacements for R245fa [ideas.repec.org]
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- 14. chemicalbook.com [chemicalbook.com]
Application Note: Solubility Profiling of Industrial Oils and Fluxes in HCFO-1233yd
Abstract
This application note provides a comprehensive technical guide for evaluating the solvency power of HCFO-1233yd(Z) ((Z)-1-chloro-2,3,3-trifluoropropene) against critical industrial soils used in medical device manufacturing and pharmaceutical equipment maintenance. Unlike legacy high-GWP solvents (e.g., HCFC-225) or low-solvency hydrofluoroethers (HFEs), HCFO-1233yd offers a unique balance of environmental compliance (GWP < 1) and enhanced solvency (KB Value ~44) due to its chlorinated olefin structure. This guide details physicochemical properties, mechanistic solubility principles, and self-validating experimental protocols for researchers transitioning to next-generation fluorosolvents.
Introduction: The Shift to Chlorinated Olefins
In the wake of the Montreal Protocol and subsequent Kigali Amendment, the pharmaceutical and medical device sectors face a critical challenge: replacing ozone-depleting and high-GWP solvents without compromising cleaning standards.
HCFO-1233yd(Z) represents a "fourth-generation" solvent.[1] While many HFOs (Hydrofluoroolefins) are purely fluorinated and struggle to dissolve heavy hydrocarbons or ionic flux residues, the HCFO designation indicates the presence of a Chlorine atom. This chlorine atom is sterically accessible, increasing the solvent's polarity and Kauri-Butanol (KB) value, thereby bridging the gap between weak fluorinated solvents and aggressive chlorinated solvents like Trichloroethylene (TCE).
Target Audience Relevance
-
Medical Device Engineers: Removal of silicone lubricants from hypodermic needles and catheter tubing.
-
Pharma Manufacturing: Cleaning of carrier oils (e.g., mineral oil, softgel residues) from mixing vessels and molds.
Physicochemical Profile
The following properties dictate the thermodynamic feasibility of dissolution.
| Property | Value | Significance in Cleaning |
| Chemical Formula | CF3-CF=CHCl (Z-isomer) | Chlorine provides dipole interaction for enhanced solvency. |
| Boiling Point | 54°C | Ideal for vapor degreasing; low enough to protect heat-sensitive medical plastics, high enough to melt waxes. |
| Kauri-Butanol (KB) Value | ~44 | Significantly higher than HFEs (typically <20), indicating superior oil solubility. |
| Surface Tension | ~21.7 mN/m | Ultra-low tension allows penetration into blind holes and complex geometries (e.g., stent struts). |
| Viscosity (25°C) | 0.57 mPa[1]·s | Facilitates rapid flow and rinsing of particulate matter. |
| Flash Point | None | Non-flammable (ASTM D3828); safe for use in standard vapor degreasers. |
| Global Warming Potential | < 1 | Exempt from many environmental phase-down regulations.[2] |
Mechanism of Action: Solubility Parameters
To predict solubility without wasting sample material, we utilize Hansen Solubility Parameters (HSP) . Solubility occurs when the HSP distance (
- (Dispersion): Van der Waals forces. HCFO-1233yd matches well with non-polar oils.
- (Polarity): Dipole-dipole interactions. The Cl atom in 1233yd increases this value compared to pure HFOs, aiding in the removal of rosin fluxes.
- (Hydrogen Bonding): Generally low for fluorosolvents; co-solvents (e.g., ethanol) are often required for ionic flux residues high in hydrogen bonding capacity.
Diagram 1: Solvency Logic & Selection Strategy
The following decision tree illustrates the logical process for selecting HCFO-1233yd based on soil type.
Caption: Decision matrix for selecting neat vs. azeotropic HCFO-1233yd based on contaminant polarity.
Experimental Protocols
Protocol A: Gravimetric Oil Solubility Determination
Objective: To quantify the saturation limit of specific industrial oils (e.g., silicone oil, mineral oil) in HCFO-1233yd at ambient temperature.
Materials:
-
Analytical Balance (0.0001g precision).
-
Scintillation vials (20 mL) with PTFE-lined caps.
-
Target Oil (Solute).
Procedure:
-
Tare: Weigh an empty, dry scintillation vial (
). -
Solvent Addition: Add 10 mL of HCFO-1233yd. Weigh again to determine solvent mass (
). -
Titration: Add the target oil dropwise using a micropipette.
-
Agitation: Vortex for 30 seconds after every 0.1g addition.
-
Observation (The Check):
-
Pass: Solution remains optically clear.
-
Fail (Saturation Point): Solution turns hazy, cloudy, or phase separates.
-
-
Calculation:
Validation Criteria:
-
For "Infinite Solubility" classification, the mixture must remain clear at a 50:50 ratio.
-
Note: Silicone oils (often used in syringe lubrication) typically show infinite miscibility in HCFO-1233yd due to the fluorinated backbone similarity.
Protocol B: Flux Removal Efficiency (Visual & Ionic)
Objective: To simulate a vapor degreasing cycle and validate cleanliness levels for PCBs or medical electronics.
Materials:
-
Small-scale glass vapor degreaser (or 2-beaker setup on hot plates).
-
Test coupons (FR-4 or Ceramic).
-
Target Flux (e.g., Rosin RMA).[8]
-
Microscope (20x magnification).
Workflow Diagram:
Caption: Standard Vapor Degreasing Cycle used for flux removal validation.
Procedure:
-
Contamination: Apply flux to the coupon and reflow at standard soldering temperatures (e.g., 240°C) to generate realistic, baked-on residues.
-
Weighing: Record soiled weight (
). -
Cleaning Cycle:
-
Immerse in Boiling Sump (HCFO-1233yd at 54°C) for 3 minutes. Mechanism: Turbulence and heat lower viscosity of flux.
-
Transfer to Rinse Sump (Ambient HCFO-1233yd) for 1 minute.
-
Hold in Vapor Zone for 30 seconds. Mechanism: Pure solvent condenses on the part, flushing final residues.
-
-
Drying: Remove slowly. The low latent heat of vaporization ensures instant drying.
-
Validation (The "Self-Validating" Step):
-
Visual: Inspect under 20x magnification. White residues indicate incomplete cleaning (likely ionic salts).
-
Gravimetric: Weigh coupon (
). It should return to baseline. -
Dyne Test: For medical devices, use dyne pens to verify surface energy matches the clean substrate.
-
Compatibility & Safety Notes
While HCFO-1233yd is compatible with most metals (Stainless Steel, Aluminum, Titanium), care must be taken with specific polymers.
-
Compatible: PTFE, PEEK, Nylon, Polypropylene, Epoxy (cured).
-
Incompatible/Risk of Swelling: Acrylics (PMMA), ABS (long exposure), Polystyrene.
-
Action: Always perform a 24-hour immersion test on scrap parts before validating the process for production.
-
Conclusion
HCFO-1233yd serves as a high-performance, drop-in replacement for n-propyl bromide (nPB) and HCFC-225. Its KB value of 44 makes it uniquely capable of dissolving industrial oils and non-polar fluxes without the need for complex co-solvent formulations in many applications. For drug development professionals, it offers a verified pathway to clean critical medical device components with zero residue and global regulatory compliance.
References
-
AGC Chemicals. (2023). AMOLEA™ 1224yd/1233yd Technical Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[3] Significant New Alternatives Policy (SNAP) Program - Acceptable Substitutes for Cleaning Solvents. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Methodology reference).
-
ASTM International. (2017). ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. Retrieved from [Link]
-
Tokuhashi, K., et al. (2018).[5][9] Reactions of OH Radical with the (E)/(Z) Isomers of CF3CF=CHCl. Journal of Physical Chemistry A. (Atmospheric lifetime and GWP validation).
Sources
- 1. yujiamerica.com [yujiamerica.com]
- 2. Unisolv-YD | An Environmentally Friendly Fluorinated Solvent [unistarchemical.com]
- 3. nebula.wsimg.com [nebula.wsimg.com]
- 4. (Z)-1-Chloro-2,3,3-trifluoroprop-1-ene | 1263679-68-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 6. agcchem.com [agcchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. blog.gotopac.com [blog.gotopac.com]
- 9. agc-chemicals.com [agc-chemicals.com]
Design parameters for centrifugal chillers using HCFO-1233yd refrigerant
Executive Summary
This Application Note defines the engineering parameters, aerodynamic considerations, and material compatibility protocols for designing centrifugal chillers using HCFO-1233yd(Z) ((Z)-1-Chloro-2,3,3-trifluoropropene).
While often categorized alongside HCFO-1233zd(E), HCFO-1233yd(Z) possesses a distinct boiling point of 54°C , classifying it as an Ultra-Low Pressure (ULP) refrigerant. This characteristic makes it uniquely suited for high-temperature pharmaceutical process cooling (e.g., bioreactor jacket cooling) and heat pump applications, but it imposes critical requirements on compressor volumetric flow and vacuum management.
Target Audience: Process Engineers, Thermodynamic Researchers, and Pharmaceutical Facility Managers requiring precise, low-GWP thermal control.
Thermodynamic Framework & Fluid Characterization
Before initiating mechanical design, the designer must account for the specific volume and pressure ratios inherent to HCFO-1233yd(Z). Unlike R-134a or R-1233zd(E), this fluid operates in a deep vacuum at standard chilled water temperatures.
Table 1: Comparative Thermodynamic Properties
| Parameter | HCFO-1233yd(Z) | HCFO-1233zd(E) | R-245fa | Design Implication |
| Boiling Point (1 atm) | 54.0°C | 18.3°C | 15.1°C | Requires vacuum-tight vessel design. |
| GWP (100-yr) | < 1 | ~1 | 858 | Exempt from F-Gas phase-downs. |
| Safety Class (ASHRAE) | A1 (Non-flammable) | A1 | B1 | Safe for indoor mechanical rooms. |
| Evap. Pressure @ 7°C | ~18 kPa (0.18 bar) | ~62 kPa | ~70 kPa | High Specific Volume: Requires large impeller diameters. |
| Cond. Pressure @ 40°C | ~65 kPa (0.65 bar) | ~215 kPa | ~250 kPa | Entire cycle operates below atmospheric pressure. |
Critical Directive: Due to the boiling point of 54°C, utilizing HCFO-1233yd(Z) for standard HVAC (7°C leaving water) requires compressor impellers with 3.5x to 4.0x the volumetric displacement of R-1233zd(E) systems.
Centrifugal Compressor Design Protocols
The low sonic velocity and high specific volume of HCFO-1233yd(Z) dictate a departure from standard centrifugal geometry. The design must prioritize Mach number suppression and flow channel width.
Protocol 2.1: Aerodynamic Sizing
-
Impeller Geometry: Use 3D-backswept open impellers . The backsweep angle should be increased (typically >45°) to maintain high polytropic efficiency at low pressure ratios.
-
Mach Number Management: The molecular weight of 130.5 g/mol results in a low speed of sound (~140 m/s at suction).
-
Constraint: Tip speeds must be limited to prevent shock wave losses.
-
Action: Design for lower rotational speeds (RPM) but larger diameters (
).
-
-
Diffuser Design: Implement vaneless diffusers where possible to widen the operating range (turndown) without surge, which is critical for pharmaceutical batch processes that vary in thermal load.
Protocol 2.2: Lubrication & Bearing System
-
Oil Compatibility: Use Polyolester (POE) oils with high viscosity grades (ISO VG 68 or higher) to counteract refrigerant dilution.
-
Oil-Free Option: Magnetic bearings are highly recommended. Since the system operates in a vacuum, oil recovery from the evaporator is difficult (low gas velocity makes oil return problematic). Eliminating oil removes this failure mode.
Vacuum Management & Purge Systems
Since the entire cycle (Evaporator and Condenser) operates below atmospheric pressure, air ingress is the primary operational threat. Non-condensable gases (NCGs) will accumulate in the condenser, raising head pressure and degrading efficiency.
System Logic: Vacuum Integrity
Figure 1: Automated Purge System Logic for Negative-Pressure Chillers.
Operational Protocol:
-
Static Seal Test: The chiller must hold a vacuum of 0.01 Torr for 24 hours prior to charging.
-
Purge Sizing: The purge unit must be sized to handle 0.05 cfm of air ingress per 100 tons of cooling capacity, utilizing a regenerative carbon filter to prevent refrigerant loss.
Material Compatibility (Solvent Effects)
HCFO-1233yd(Z) is chemically similar to potent cleaning solvents. Standard elastomers used in R-134a systems (like Neoprene or standard NBR) may suffer from extraction of plasticizers, leading to shrinkage or swelling.
Protocol 4.1: Elastomer Selection
-
Primary Seal Material: FKM (Viton™) or HNBR (Hydrogenated Nitrile Butadiene Rubber).
-
Verification: Perform a 168-hour immersion test at 60°C. Volume change must be < 5%.
-
-
Gaskets: Use PTFE (Teflon) or non-asbestos fiber gaskets reinforced with PTFE binders.
-
Motor Insulation: If using a semi-hermetic motor, the varnish must be compatible with chlorotrifluoropropenes. Verify compatibility with magnet wire enamel (Polyamide-imide is preferred).
Heat Exchanger Design (Evaporator)
Due to the low vapor density, pressure drop in the evaporator is a critical penalty.
-
Design Choice: Falling Film Evaporators are superior to Flooded Evaporators for HCFO-1233yd(Z).
-
Reasoning: Flooded evaporators require the refrigerant to boil through a deep liquid pool. The hydrostatic head penalty (pressure increase at the bottom of the shell) significantly penalizes the saturation temperature in low-pressure fluids.
-
Falling Film Benefit: Thin film evaporation eliminates hydrostatic head suppression, maximizing heat transfer efficiency at low pressures.
-
Experimental Validation Workflow
To validate the chiller design for pharmaceutical applications (IQ/OQ), follow this logic path:
Figure 2: Validation Workflow for HCFO-1233yd(Z) Chiller Development.
References
-
U.S. EPA (SNAP Program). (2021). Protection of Stratospheric Ozone: Listing of Substitutes under the Significant New Alternatives Policy Program (HCFO-1233yd(Z)). Regulations.gov.[1] Available at: [Link][1][2]
-
AGC Chemicals. (2024).[3] AMOLEA™ 1224yd and 1233yd Technical Data Sheets. AGC Chemicals.[4] Available at: [Link]
-
Arpagaus, C., et al. (2019). Experimental Comparison of HCFO and HFO Refrigerants in High Temperature Heat Pumps. Purdue University / International Refrigeration and Air Conditioning Conference. Available at: [Link]
-
ASHRAE. (2022).[2] Standard 34-2022: Designation and Safety Classification of Refrigerants. American Society of Heating, Refrigerating and Air-Conditioning Engineers.[2]
Note: This protocol assumes the use of the (Z) isomer of 1-chloro-2,3,3-trifluoropropene.[1][2][5] Substitution with the (E) isomer (HCFO-1233zd) will result in catastrophic compressor surge due to significant differences in boiling point and specific volume.
Sources
- 1. epa.gov [epa.gov]
- 2. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. ost.ch [ost.ch]
- 5. (Z)-1-クロロ-2,3,3-トリフルオロプロパ-1-エン (約10% (E)-異性体含む) | (Z)-1-Chloro-2,3,3-trifluoroprop-1-ene | 1263679-68-0 | 東京化成工業株式会社 [tcichemicals.com]
Application Note: Electronic-Grade Purification of 1-Chloro-1,2,3,3,3-pentafluoropropene (CFO-1215yb)
Target Audience: Researchers, Process Scientists, and Electronic Gas Manufacturing Professionals Objective: To establish a self-validating, scalable purification protocol to upgrade crude 1-chloro-1,2,3,3,3-pentafluoropropene (CFO-1215yb) to ≥ 99.999% (5N) electronic grade.
Mechanistic Principles & Causality in Fluoroolefin Purification
1-Chloro-1,2,3,3,3-pentafluoropropene (CFO-1215yb) is an advanced halogenated alkene increasingly utilized as a highly selective, low-global-warming-potential (GWP) anisotropic etching gas in semiconductor manufacturing. Synthesized typically via the dehydrohalogenation of halopropanes, the crude product stream is laden with unreacted precursors, isomeric byproducts, acidic gases, and non-condensables.
Achieving 5N purity requires a multi-modal approach because no single separation technique can address the diverse physicochemical properties of these impurities:
-
Acid Gas Scavenging: Residual hydrogen fluoride (HF) and hydrogen chloride (HCl) act as catalysts for the oligomerization of fluoroolefins. We utilize basic alumina beds to irreversibly chemisorb these acids prior to thermal processing, protecting both the product and the distillation infrastructure.
-
Reduced-Pressure Fractional Distillation: Standard distillation is effective for removing bulk light and heavy boilers. However, fluoroolefins are susceptible to thermal degradation at elevated temperatures. Operating under reduced pressure (< 450 mmHg) lowers the boiling point, preserving the integrity of the carbon-carbon double bond 1.
-
Selective Molecular Sieve Adsorption: Isomeric impurities (e.g., CFO-1215yc) possess boiling points nearly identical to the target product, rendering distillation ineffective. By employing molecular sieves with precise pore diameters (e.g., 5 Å to 10 Å, or 13X zeolites), we exploit differences in molecular kinetic diameters and polarizability to selectively trap isomers and trace moisture 23.
-
Cryogenic Degassing: Trace non-condensable gases (N₂, O₂) severely disrupt plasma stability during semiconductor etching. Successive freeze-pump-thaw cycles or cryogenic rectification are mandatory to achieve sub-ppm levels of these atmospheric contaminants 4.
Quantitative Impurity Profile
The following table summarizes the target impurity reductions required to achieve electronic-grade certification.
| Impurity Class | Typical Crude Concentration | Target Electronic Grade (5N) | Analytical Validation Method |
| Heavy/Light Boilers | 0.5% – 2.0% | < 5 ppm | GC-FID / GC-MS |
| Isomeric Impurities | 0.1% – 0.5% | < 2 ppm | GC-FID |
| Acid Gases (HF, HCl) | 50 – 500 ppm | < 0.1 ppm | Inline FTIR / Ion Chromatography |
| Moisture (H₂O) | 10 – 50 ppm | < 1 ppm | Karl Fischer Coulometry |
| Non-Condensables (N₂, O₂) | 100 – 1000 ppm | < 1 ppm | GC-TCD |
Purification Workflow Visualization
Workflow for the electronic-grade purification of CFO-1215yb.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next phase unless the analytical checkpoint is successfully cleared.
Phase 1: Acid Gas Neutralization
-
Preparation: Pack a stainless-steel column (L:D ratio of 10:1) with basic alumina. Activate the bed by heating to 250°C under a continuous dry N₂ purge for 4 hours, then cool to ambient temperature (20–25°C).
-
Execution: Route the crude CFO-1215yb gas through the alumina bed at a space velocity of ≤ 500 h⁻¹. Maintain the bed at ambient temperature to facilitate the irreversible chemisorption of HF and HCl.
-
Validation Checkpoint: Route a slipstream of the effluent through an inline FTIR spectrometer.
-
Pass Criteria: Absence of HF/HCl peaks in the 3600–4000 cm⁻¹ and 2800–3000 cm⁻¹ regions (< 0.1 ppm).
-
Failure Action: If acids are detected, the alumina bed is saturated. Divert flow and swap to a fresh column.
-
Phase 2: Reduced-Pressure Fractional Distillation
-
Preparation: Condense the acid-free gas into the reboiler of a high-efficiency fractional distillation column equipped with structured packing (minimum 50 theoretical plates).
-
Execution: Evacuate the system to operate at a reduced pressure of 400 mmHg. Apply controlled heating to the reboiler.
-
Fractionation:
-
Discard the initial 5–10% of the distillate (light boilers, predominantly lighter fluorocarbons).
-
Collect the main fraction (target CFO-1215yb) at its specific boiling point under the reduced pressure.
-
Terminate collection when the reboiler volume drops to 10% to leave heavy boilers (unreacted halopropanes) behind.
-
-
Validation Checkpoint: Analyze the main cut via GC-FID.
-
Pass Criteria: Target peak area must exceed 99.8%. Heavy boilers must be < 5 ppm.
-
Failure Action: If heavy boilers exceed 5 ppm, the reflux ratio was too low. Redistill the main fraction with an increased reflux ratio.
-
Phase 3: Selective Molecular Sieve Adsorption
-
Preparation: Load a dual-bed adsorption system with a mixture of 5 Å and 13X molecular sieves. Regenerate the sieves at 200°C under high vacuum (< 10⁻³ Torr) for 12 hours to maximize active binding sites.
-
Execution: Pass the distilled CFO-1215yb through the sieve bed at a low flow rate (space velocity ≤ 200 h⁻¹) at 15°C. The specific pore diameters will selectively sequester trace moisture and isomeric impurities (e.g., CFO-1215yc) that co-distilled with the product.
-
Validation Checkpoint: Measure moisture via Karl Fischer Coulometry and isomers via GC-FID.
-
Pass Criteria: Moisture < 1 ppm; Isomeric impurities < 2 ppm.
-
Failure Action: If moisture > 1 ppm, sieve regeneration was incomplete. Re-regenerate sieves and re-process the batch.
-
Phase 4: Cryogenic Degassing (Freeze-Pump-Thaw)
-
Execution: Transfer the purified gas into a vacuum-rated, electropolished stainless-steel cylinder.
-
Freezing: Submerge the bottom two-thirds of the cylinder in a liquid nitrogen bath (77 K) until the CFO-1215yb is completely solidified.
-
Pumping: Open the cylinder valve to a turbomolecular pump and evacuate the headspace for 15 minutes to strip away non-condensable gases (N₂, O₂, CO₂).
-
Thawing: Isolate the cylinder and allow it to thaw completely to room temperature.
-
Iteration: Repeat the freeze-pump-thaw cycle three consecutive times.
-
Validation Checkpoint: Analyze the final headspace via GC-TCD.
-
Pass Criteria: N₂ and O₂ peaks must be below the limit of detection (< 1 ppm).
-
Failure Action: Perform an additional freeze-pump-thaw cycle until the specification is met.
-
References
- Compositions containing 1,1,1,3,3-pentachloropropane Google P
- Purification of trans-1,3,3,3-tetrafluoropropene Google P
- PROCESS FOR PURIFYING (HYDRO)
- Fluoromethane patented technology retrieval search results Eureka | P
Sources
- 1. US20170226032A1 - Compositions containing 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]
- 2. US8337595B2 - Purification of trans-1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. PROCESS FOR PURIFYING (HYDRO) FLUOROALKENES - Patent 3693354 [data.epo.org]
- 4. Fluoromethane patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Technical Application Note: Precision Cleaning with HCFO-1233yd(Z) and Alcohol Azeotropes
This guide is structured as a high-level Technical Application Note, designed for scientists and engineers in precision cleaning, pharmaceutical manufacturing, and electronics assembly. It prioritizes field-proven data (AGC AMOLEA™ series) while providing the theoretical framework for custom azeotropic formulations.
Executive Summary
The phase-out of high-ODP (Ozone Depletion Potential) solvents like CFC-113 and HCFC-225, combined with the toxicity concerns of n-propyl bromide (nPB) and trichloroethylene (TCE), has necessitated the development of next-generation fluorinated solvents. HCFO-1233yd(Z) ((Z)-1-chloro-3,3,3-trifluoropropene) represents the state-of-the-art in this transition, offering a near-zero ODP, a Global Warming Potential (GWP) < 1, and a favorable toxicity profile.
While pure HCFO-1233yd(Z) is an excellent carrier fluid and particulate remover, its low Kauri-Butanol (Kb) value (~44) limits its efficacy against polar contaminants like ionic flux residues or heavy greases. To bridge this gap, azeotropic compositions —specifically with alcohols (Methanol, Ethanol, Isopropanol) or trans-1,2-dichloroethylene (t-DCE)—are engineered. These azeotropes maintain a stable composition during the liquid-vapor phase change, ensuring consistent cleaning performance and solvent recoverability in vapor degreasing systems.
This guide details the physicochemical properties, formulation logic, and validation protocols for using HCFO-1233yd(Z) azeotropes in critical cleaning applications.
Physicochemical Properties & Azeotropic Behavior[1][2][3][4][5]
The Solvent Base: HCFO-1233yd(Z)
HCFO-1233yd(Z) is a hydrochlorofluoroolefin.[1] Its "Z" (cis) isomer structure confers stability and appropriate boiling characteristics for vapor degreasing.
| Property | HCFO-1233yd(Z) (Neat) | CFC-113 (Legacy) | n-Propyl Bromide (nPB) |
| Boiling Point (°C) | 54.0 | 47.6 | 71.0 |
| Density (g/cm³ @ 25°C) | 1.39 | 1.56 | 1.35 |
| Surface Tension (mN/m) | 21.7 | 17.3 | 25.9 |
| Kb Value (Solvency) | 44 (Low) | 31 | 125 (High) |
| Flash Point | None | None | None |
| GWP (100 yr) | < 1 | 4750 | 0.31 |
| ODP | ~0.00002 | 0.8 | 0.016 |
Azeotropic Enhancement
To remove polar soils (e.g., rosin flux, salts, fingerprints), polar solvents like alcohols are added. However, simple mixing leads to composition drift in a vapor degreaser—the more volatile component boils off first, changing the bath's cleaning power and boiling point.
Azeotropes solve this by boiling at a constant temperature with a fixed vapor/liquid composition.
Key Commercial & Theoretical Azeotropes
Note: Exact binary alcohol azeotrope percentages for 1233yd(Z) are often proprietary or patent-protected. The table below reflects standard industrial configurations, particularly the "AT" series which uses t-DCE as a solvency booster.
| Composition Type | Components | Boiling Point | Kb Value | Primary Application |
| Neat | HCFO-1233yd(Z) | 54°C | 44 | Particulate removal, light oil, carrier fluid. |
| Binary Azeotrope | 1233yd(Z) + Methanol (Est. ~4-6%) | ~48-52°C | ~60-70 | Ionic residue removal, plastics cleaning. |
| Binary Azeotrope | 1233yd(Z) + Ethanol (Est. ~3-5%) | ~50-53°C | ~55-65 | Defluxing, medical device cleaning. |
| Ternary/Blend (e.g., AS-300AT) | 1233yd(Z) + t-DCE + (Optional Stabilizer) | 47°C | 118 | Heavy degreasing, asphalt, wax removal. |
*Estimated ranges based on patent literature for similar fluorinated propene azeotropes.
Application Protocol: Vapor Degreasing
Directive: Trustworthiness & Self-Validating Systems.
The following protocol is designed for a Two-Sump Vapor Degreaser . This process ensures that the solvent remains azeotropic and that parts are cleaned, rinsed, and dried in a single cycle.
Diagram: The Vapor Degreasing Cycle
The logic of the cleaning cycle relies on the temperature differential between the hot vapor and the cool part.
Figure 1: Logical flow of a standard two-sump vapor degreasing process using an azeotropic solvent.
Detailed Workflow
Step 1: System Verification (Daily Startup)
-
Check Liquid Levels: Ensure both boil and rinse sumps are filled to the fill line.
-
Verify Temperature:
-
Set the heater to the azeotrope's boiling point (e.g., 47°C for AS-300AT).
-
Critical Control Point: Monitor the vapor temperature. If the vapor temp deviates by >2°C from the datasheet spec, the azeotrope may be unbalanced (composition drift). Action: Perform acid acceptance test or specific gravity check.
-
-
Safety Check: Ensure cooling coils (primary and sub-zero) are active to prevent solvent loss.
Step 2: Cleaning Cycle
-
Immersion (Boil Sump): Lower the basket into the boiling sump. The turbulence and heat dissolve heavy oils and greases.
-
Duration: 1–3 minutes (or until heavy soil is visually removed).
-
-
Rinse (Rinse Sump): Transfer basket to the rinse sump (cleaner solvent). This dilutes the contaminated solvent carried over from the boil sump.
-
Duration: 1–2 minutes. Optional: Ultrasonics can be used here for complex geometries.
-
-
Vapor Rinse: Raise the basket into the vapor zone (above the liquid).
-
Mechanism: Cool parts cause hot vapor to condense into pure liquid solvent, which drips off the part, flushing away final residues.
-
End Point: Hold until condensation stops (part temperature = vapor temperature).
-
-
Drying: Slowly raise the basket into the "freeboard" area (refrigerated zone).
-
Technique: Withdrawal speed should be < 3 meters/min to prevent dragging vapor out of the machine.
-
Protocol: Azeotrope Stability & Cleanliness Verification
Directive: Expertise & Experience.
When using alcohol azeotropes, water absorption or alcohol loss can break the azeotrope.
Solvent Quality Monitoring
-
Acid Acceptance Test: Alcohol-blended solvents can become acidic if hydrolysis occurs (often due to water ingress). Use a standard titration kit weekly to measure acid acceptance.
-
Water Content Analysis: Use Karl Fischer titration. Water content > 100 ppm can cause phase separation or corrosion.
Cleanliness Verification (NVR & Ionic)
To validate that the cleaning process works for drug delivery devices or electronics:
-
Non-Volatile Residue (NVR) - Gravimetric:
-
Rinse a "cleaned" control part with a high-purity solvent (e.g., HPLC-grade Hexane).
-
Collect the rinse in a pre-weighed beaker.
-
Evaporate the solvent and weigh the beaker.
-
Acceptance Criteria: Typically < 1 mg/ft² or < 10 µg/cm², depending on industry standards (e.g., ASTM G93).
-
-
Ionic Contamination (Rose Test):
-
Crucial for electronics cleaned with Alcohol Azeotropes (to ensure flux removal).
-
Measure the conductivity of a rinse solution (IPA/Water) after washing the part.
-
Target: < 1.56 µg NaCl eq./cm² (IPC-6012).
-
Material Compatibility
HCFO-1233yd(Z) is generally compatible with metals but requires care with plastics, especially when azeotropes (with DCE or Alcohol) are used.
| Material Class | Compatibility with Neat 1233yd(Z) | Compatibility with Azeotropes (Alcohol/DCE) | Notes |
| Metals (Al, Cu, Steel) | Excellent | Excellent | No corrosion observed. |
| Epoxies | Good | Fair/Good | Test specific formulations; prolonged boiling may cause swelling. |
| Acrylics (PMMA) | Fair | Poor | Alcohol/DCE can cause crazing or stress cracking. |
| Polycarbonate | Good | Caution | Stress cracking possible under strain.[2] |
| Elastomers (Viton, PTFE) | Excellent | Excellent | Minimal swelling. |
| Elastomers (Silicone) | Poor | Poor | 1233yd is a carrier solvent for silicone; it will swell/dissolve it. |
Environmental & Safety Profile
-
ODP: ~0.00002 (Classified as Zero by most regulations).
-
GWP: < 1 (Drastic reduction compared to HFC-43-10mee or HFC-365mfc).
-
Toxicity:
-
AEL (Acceptable Exposure Limit): 250 ppm (8-hour TWA) for neat AS-300.
-
Note: Azeotropes containing t-DCE typically have a lower AEL (approx. 200 ppm) due to the DCE component. Always consult the specific SDS.
-
-
Flammability: Non-flammable (No Flash Point).[3]
References
-
AGC Chemicals.[3][4][5][6][7] (n.d.). AMOLEA™ AS-300 and AS-300AT Technical Data Sheet. Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2021). Significant New Alternatives Policy (SNAP) Program: HCFO-1233yd(Z). Retrieved from [Link]
- Patent US20220089982A1. (2022). Quaternary azeotrope and azeotrope-like compositions for solvent and cleaning applications. Google Patents.
- Fukushima, M., et al. (2018). Physical Properties and Cleaning Performance of HCFO-1233yd(Z). AGC Research Report.
-
Techspray. (2019).[3] Optimizing the Vapor Degreasing Process. Retrieved from [Link]
-
MicroCare. (n.d.). Introduction to Vapor Degreasing Solvents. Retrieved from [Link]
Sources
- 1. WO2018097300A1 - Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene - Google Patents [patents.google.com]
- 2. hcs-lab.com [hcs-lab.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. usplastic.com [usplastic.com]
- 5. nebula.wsimg.com [nebula.wsimg.com]
- 6. agcchem.com [agcchem.com]
- 7. echemproducts.com [echemproducts.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Acid Formation in Systems Utilizing 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (HCFO-1233zd)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (also known as HCFO-1233zd). This guide is designed to provide in-depth, actionable insights into the causes of acid formation in your experimental systems and to offer robust troubleshooting protocols to ensure the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Acid Formation
This section addresses the fundamental questions regarding the stability of HCFO-1233zd and the mechanisms leading to acid generation.
Q1: What is 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-, and why is it used?
A1: 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (HCFO-1233zd) is a hydrochlorofluoroolefin (HCFO). It is used in a variety of applications, including as a refrigerant, foam blowing agent, and solvent, due to its low global warming potential (GWP) and non-flammable properties.[1][2] The trans-isomer, trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)), is often preferred due to its lower toxicity profile.[3]
Q2: How can an apparently stable compound like HCFO-1233zd lead to acid formation in my system?
A2: While HCFO-1233zd is chemically stable under optimal conditions, it can degrade under certain circumstances, leading to the formation of acidic byproducts.[1] The primary pathways for degradation in a closed system are thermal decomposition and hydrolysis. The presence of heat and moisture can initiate these breakdown processes.
Q3: What are the primary acidic species formed from the decomposition of HCFO-1233zd?
A3: Thermal decomposition of HCFO-1233zd can produce hydrogen chloride (HCl) and hydrogen fluoride (HF).[4][5] In the presence of moisture (water), HCFO-1233zd can undergo hydrolysis, which can also lead to the formation of these acids. Furthermore, atmospheric degradation can produce trifluoroacetic acid (TFA), although this is less of a concern in a closed system.[1]
Q4: What are the common catalysts or contributors to acid formation?
A4: Several factors can accelerate acid formation:
-
Elevated Temperatures: High heat can provide the activation energy needed for decomposition reactions.[6]
-
Moisture: Water can react with HCFO-1233zd through hydrolysis to form acids.[6]
-
System Materials: Certain materials can be reactive or act as catalysts. Incompatible plastics, elastomers, and certain metals can contribute to the breakdown of the compound.
-
Contaminants: The presence of impurities, such as other reactive chemicals or residues from cleaning agents, can also promote degradation.
Section 2: Troubleshooting Guide - Identifying and Resolving Acid-Related Issues
This section provides a systematic approach to diagnosing and addressing acid formation in your experimental setup.
Q5: My system is showing signs of corrosion, and I suspect acid formation. How can I confirm this?
A5: The most direct way to confirm the presence of acid is through analytical testing. There are several methods available:
-
Acid Test Kits: Commercially available acid test kits, often used for refrigerant and oil analysis, can provide a quick indication of acidity.[7][8] These kits typically involve a colorimetric change in the presence of acid.
-
Laboratory Analysis: For a more quantitative assessment, samples of the liquid or gas from your system can be sent for laboratory analysis. Techniques like ion chromatography can identify and quantify specific acidic species.[9]
-
pH Measurement: In systems where a liquid phase is present and compatible with a pH probe, direct pH measurement can be a straightforward indicator.
Q6: I've confirmed the presence of acid in my system. What are the immediate steps I should take?
A6: Once acid is detected, it is crucial to take corrective action to prevent further damage to your system and to ensure the validity of your experimental results. The following workflow is recommended:
Caption: Troubleshooting workflow for acid contamination.
Q7: How do I effectively remove acidic contaminants from my system?
A7: After removing the contaminated HCFO-1233zd, the system should be thoroughly flushed. A suitable solvent that is compatible with your system's materials should be used. In some industrial applications, flushing with fresh refrigerant is a common practice.[7] Following the flush, the use of a solid adsorbent bed containing an acid-reactive agent can be effective for removing residual acidic impurities.[10]
Section 3: Proactive Measures - Preventing Acid Formation
This section outlines preventative strategies to maintain a stable, acid-free environment for your experiments.
Q8: What are the most critical factors in preventing acid formation when using HCFO-1233zd?
A8: The two most critical factors to control are moisture and temperature .
-
Moisture Control: Ensure all components of your system are thoroughly dried before introducing HCFO-1233zd. Use of desiccants or a vacuum oven can be effective.
-
Temperature Management: Operate your system within the recommended temperature limits for HCFO-1233zd. Avoid localized hot spots.
Q9: How do I choose materials for my system that are compatible with HCFO-1233zd?
A9: Material compatibility is crucial to prevent reactions that can lead to acid formation.
-
Metals: Stainless steel is generally a compatible material.[11] Avoid finely divided aluminum and magnesium.[4]
-
Plastics and Elastomers: Compatibility can vary significantly between different grades and formulations. It is strongly recommended to conduct compatibility testing on the specific materials you intend to use. Some sources indicate that materials like PVC and PTFE may be incompatible.[11] Studies have shown that HCFO-1233zd is compatible with many common materials, but testing under your specific operating conditions is always the best practice.[12]
Q10: What are acid scavengers and stabilizers, and should I be using them?
A10: Acid scavengers and stabilizers are additives that can be introduced into your system to neutralize acids as they form or to inhibit the decomposition of HCFO-1233zd.
-
Acid Scavengers: These are typically basic compounds that react with and neutralize acids.[13]
-
Stabilizers: These compounds work by interrupting the chemical reactions that lead to decomposition. For halogenated organic compounds, amines have been used as effective stabilizers.[14] The use of hindered amine light stabilizers (HALS) is also a consideration, though their interaction with acidic compounds can be complex.[15]
The decision to use a stabilizer should be based on the operating conditions of your experiment. If your system will be subjected to high temperatures or if there is a risk of moisture ingress, the use of a stabilizer is a prudent preventative measure.
Section 4: Experimental Protocols
This section provides a general protocol for evaluating material compatibility.
Protocol 1: Material Compatibility Testing
Objective: To assess the compatibility of various materials with HCFO-1233zd under simulated experimental conditions.
Materials:
-
Samples of the materials to be tested (e.g., O-rings, gaskets, tubing).
-
HCFO-1233zd.
-
Sealed, pressure-rated vessels constructed of a known inert material (e.g., stainless steel).
-
Analytical balance.
-
Micrometer or calipers.
-
Oven or incubator for temperature control.
Procedure:
-
Initial Measurement:
-
Carefully measure the dimensions (e.g., diameter, thickness) and weight of each material sample.
-
Visually inspect each sample for any pre-existing defects and document its appearance.
-
-
Exposure:
-
Place each material sample in a separate, clean, and dry vessel.
-
Add a sufficient amount of HCFO-1233zd to fully immerse the sample.
-
If a lubricant or other additive will be present in your system, include it in the vessel in the appropriate concentration.
-
Seal the vessels.
-
-
Incubation:
-
Place the sealed vessels in an oven or incubator set to the maximum expected operating temperature of your system.
-
The duration of the test should be representative of the expected duration of your experiments (e.g., 72 hours, one week).[3]
-
-
Post-Exposure Analysis:
-
After the incubation period, allow the vessels to return to room temperature.
-
Safely vent any pressure and remove the material samples.
-
Gently clean the surface of the samples to remove any residual liquid and allow them to fully dry.
-
-
Evaluation:
-
Remeasure the dimensions and weight of each sample. Calculate the percentage of swelling or shrinkage and the change in mass.
-
Visually inspect the samples for any changes in appearance, such as discoloration, cracking, or embrittlement.
-
Analyze the liquid HCFO-1233zd for the presence of acids using an appropriate analytical method.
-
Data Interpretation: Significant changes in the physical properties of the material or the formation of acid in the liquid indicate incompatibility.
| Material | % Swell | % Weight Change | Visual Appearance | Acid Detected in Liquid | Compatibility |
| Sample A | < 5% | < 2% | No change | No | Compatible |
| Sample B | > 10% | > 5% | Discolored | Yes | Incompatible |
Section 5: Visualizing the Mechanism of Acid Formation
The following diagram illustrates a simplified pathway for the hydrolysis of HCFO-1233zd, a potential source of acid in the presence of water.
Caption: Simplified hydrolysis of HCFO-1233zd.
References
- Climalife. (n.d.). Novexpans HCFO 1233zd.
- Toxic Docs. (n.d.). HCFO-1233zd(E).
- Google Patents. (2011). US20110041529A1 - Compositions of hydrochlorofluoroolefins.
- Fluorocarbons.org. (n.d.). Stratospheric Ozone.
- ResearchGate. (2025). Atmospheric degradation of HCFO-1233zd(E) initiated by OH radical, Cl atom and O3 molecule: Kinetics, reaction mechanisms and implications.
- Fluorocarbons.org. (2020, January 15). LEARN ABOUT - HCFOs, HBFOs, Stratospheric Ozone and Climate Change.
- Climalife UK. (2020, March 11). Solstice® zd (R-1233zd).
- ACHR News. (n.d.). A Discussion of Acid in Refrigeration Systems.
- HVAC School. (2025, May 31). Three Levels of Acid Testing.
- Purdue e-Pubs. (n.d.). Material Compatibility of Seal Materials with Low GWP Refrigerants and Lubricant.
- Entegris. (n.d.). An Analytical Method for the Measurement of Trace Level Acidic and.
- Google Patents. (n.d.). US2493427A - Stabilization of halogenated organic compounds.
- Climalife. (n.d.). Refrigerant Analysis FD-EN-GMR-17.
- Honeywell. (n.d.). A Better Environment with Next-Generation Solstice® zd Refrigerant.
- YouTube. (2022, June 19). HVAC: Testing Refrigerant In An AC For Acid (QwikCheck QT2000) QwikCheck 2 Second Acid Test Kit.
- Benchchem. (n.d.). 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | 2730-43-0.
- Lohtragon. (n.d.). Acid Scavengers and Stabilizers.
- PubChem. (n.d.). 1-Chloro-1,2,3,3,3-pentafluoro-1-propene.
- BECHEM. (n.d.). Compatibility of lubricants with elastomers and plastics.
- Google Patents. (2017). US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes.
- Wikipedia. (n.d.). 1,2,3,3,3-Pentafluoropropene.
- NIST WebBook. (n.d.). 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-.
- NIST WebBook. (n.d.). 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-.
- Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.
- SynQuest Laboratories, Inc. (2016, June 12). 1-Chloro-1,1,3,3,3-pentafluoropropane.
- ResearchGate. (2025, August 10). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant.
- PubMed. (1999, October). Ascorbic acid treatment to reduce residual halogen-based oxidants prior to the determination of halogenated disinfection byproducts in potable water.
- EPA NEPAL. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals.
- PubChem. (n.d.). 2-Chloro-1,1,3,3,3-pentafluoropropene.
Sources
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. fluorocarbons.org [fluorocarbons.org]
- 3. US20110041529A1 - Compositions of hydrochlorofluoroolefins - Google Patents [patents.google.com]
- 4. climalife.co.uk [climalife.co.uk]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Acid Testing: Three Levels - HVAC School [hvacrschool.com]
- 7. qwik.com [qwik.com]
- 8. youtube.com [youtube.com]
- 9. entegris.com [entegris.com]
- 10. US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents [patents.google.com]
- 11. climalife.com [climalife.com]
- 12. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 13. lohtragon.com [lohtragon.com]
- 14. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HCFO-1233yd & POE Lubricant Miscibility
Advanced Troubleshooting Guide for Researchers and Development Professionals
Introduction For researchers and drug development professionals, maintaining precise thermal control in lyophilizers (freeze-dryers), bioreactor chillers, and pharmaceutical aerosol formulations is critical. HCFO-1233yd(Z) ((Z)-1-chloro-2,3,3-trifluoropropene) is an advanced, ultra-low Global Warming Potential (GWP < 1) solvent and refrigerant[1]. Because of its unique halogenated structure, it requires highly polar synthetic lubricants—specifically Polyol Esters (POE)—to maintain system lubricity and chemical stability[2]. However, miscibility failures, which often present as phase separation or a "milky haze," can severely compromise experimental integrity and equipment lifespan.
Section 1: Mechanistic Causality of Miscibility Issues
Miscibility between HCFO-1233yd(Z) and POE is governed by intermolecular polarity and thermal kinetics. POE lubricants are synthesized from neopentyl polyols and carboxylic acids. While the ester linkages provide the necessary polarity to dissolve the fluorinated HCFO-1233yd(Z) molecules, increasing the POE's ISO Viscosity Grade (VG) requires longer, non-polar hydrocarbon chains[3].
-
The Miscibility Gap and LCST: As the non-polar character of the POE increases, mutual solubility decreases. This creates a Lower Critical Solution Temperature (LCST). When the system temperature drops below the LCST (e.g., in an evaporator coil), the thermal kinetic energy is insufficient to overcome the repulsive forces between the non-polar POE tails and the polar HCFO-1233yd(Z), resulting in liquid-liquid phase separation[3].
-
Moisture-Induced Degradation: POE oils are highly hygroscopic. The introduction of water drives ester hydrolysis, yielding free carboxylic acids. These acids not only alter the solubility profile but also catalyze the dehydrohalogenation of HCFO-1233yd(Z), leading to polymeric sludge formation.
Section 2: Self-Validating Experimental Protocols
Protocol 1: ASHRAE Standard 97 Sealed Tube Miscibility Test
Purpose: To empirically determine the LCST and diagnose inherent immiscibility versus contamination[2]. Causality: By isolating the mixture in a controlled thermal environment, we can observe the exact temperature at which intermolecular forces fail to maintain a single phase.
Step-by-Step Methodology:
-
Preparation: Clean heavy-walled borosilicate glass tubes. Purge with dry nitrogen to eliminate atmospheric moisture.
-
Sampling: Add the field-sampled POE and HCFO-1233yd(Z) mixture at varying mass fractions (e.g., 10%, 20%, 30% oil concentration).
-
Self-Validation (Control): Prepare a parallel control tube using anhydrous virgin POE (same ISO VG) and pure HCFO-1233yd(Z). This is critical to isolate the variable of contamination.
-
Sealing & Bathing: Seal the tubes under a vacuum. Submerge them in a highly controlled, transparent thermostatic bath starting at 20°C.
-
Observation: Lower the bath temperature at a rate of 0.5°C/min. Record the exact temperature where a "milky haze" or distinct second liquid phase appears[3].
-
Validation Check: If the field sample separates at 0°C but the control tube remains clear down to -40°C, the immiscibility is caused by system contamination (moisture/acids), not the POE viscosity grade.
Protocol 2: Karl Fischer (KF) Coulometric Titration for Moisture Quantification
Purpose: To quantify trace water driving POE hydrolysis. Causality: Coulometric KF titration uses an electrochemical reaction to consume water molecules, providing the extreme accuracy (down to 1 ppm) necessary for hygroscopic POE analysis.
Step-by-Step Methodology:
-
Reagent Setup: Fill the KF titration vessel with a specialized solvent blend (e.g., chloroform/methanol) suitable for dissolving long-chain POEs.
-
Self-Validation (Baseline): Run the titrator without a sample until the background drift stabilizes below 10 µ g/min . This proves the vessel and solvent are completely anhydrous before testing.
-
Injection: Inject 1.0 g of the POE sample via a gas-tight syringe through the septum.
-
Titration & Analysis: The instrument electrochemically generates iodine to react with the water. A result > 50 ppm indicates a high risk of hydrolysis and subsequent phase separation.
Section 3: Quantitative Data Summaries
Table 1: Typical Miscibility Profiles of HCFO-1233yd(Z) with POE Lubricants
| POE Viscosity Grade | Relative Polarity | Approx. LCST (10% Oil Mass Fraction) | Recommended Laboratory Application |
| ISO VG 22 | Very High | < -50°C | Ultra-low temp pharmaceutical chillers |
| ISO VG 32 | High | -40°C to -45°C | Standard lyophilization cooling |
| ISO VG 68 | Moderate | -10°C to -20°C | Medium-temp bioreactor jackets |
| ISO VG 100 | Low | > 0°C (High Risk) | Not recommended for low-temp use |
(Note: LCST values are highly dependent on the specific branched-chain formulation of the POE[3].)
Table 2: Troubleshooting Matrix
| Symptom | Primary Cause | Secondary Indicator | Corrective Action |
| Milky haze at -20°C | LCST boundary crossed | Clean oil, no acid | Switch to lower ISO VG POE |
| Sludge formation | POE Hydrolysis | High TAN (>0.1 mg KOH/g) | Flush system, replace oil/filter |
| Viscosity dilution | High refrigerant solubility | Poor lubricity / Wear | Adjust expansion valve superheat |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why does phase separation only occur in the evaporator/low-temperature stage of our lyophilizer? A: Miscibility is heavily temperature-dependent. At high temperatures (in the condenser), thermal kinetic energy easily overcomes the structural differences between the POE and HCFO-1233yd(Z). In the evaporator, temperatures drop below the Lower Critical Solution Temperature (LCST), causing the non-polar tails of the POE to aggregate and separate from the polar refrigerant[3].
Q2: How does moisture chemically destroy the miscibility of this mixture? A: Moisture does not just physically separate; it chemically attacks the POE ester bonds via hydrolysis. This creates free alcohols and carboxylic acids. The acids alter the delicate polarity balance required for HCFO-1233yd(Z) solubility and act as catalysts to break down the refrigerant itself, leading to irreversible sludge.
Q3: Can I substitute Alkylbenzene (AB) or Mineral Oil (MO) to solve POE issues? A: No. HCFO-1233yd(Z) is a highly halogenated, polar molecule. Mineral oils and Alkylbenzenes are purely non-polar hydrocarbons. They lack the dipole moments necessary to dissolve HCFO-1233yd(Z), resulting in total immiscibility at almost all operating temperatures.
Section 5: Visualizations
Fig 1. Mechanistic pathway of moisture-induced POE hydrolysis and HCFO-1233yd degradation.
Fig 2. Diagnostic workflow for resolving HCFO-1233yd and POE miscibility failures.
References
1.[1] Environmental Protection Agency (EPA). "Protection of Stratospheric Ozone: Listing of Substitutes under the Significant New Alternatives Policy Program." Federal Register. URL:[Link] 2.[2] Seeton, C. J., et al. "Solution Properties Of Polyol Ester Lubricants Designed For Use With Low GWP Refrigerants." International Refrigeration and Air Conditioning Conference, Purdue University. URL:[Link] 3.[3] Zhelezny, V., et al. "Solubility and miscibility of refrigerants with synthetic compressor oils." SciSpace. URL:[Link]
Sources
Technical Support Center: Analytical Workflows for Trace Impurities in HCFO-1233yd
Welcome to the Advanced Technical Support Center for the analysis of HCFO-1233yd (1-chloro-2,3,3-trifluoropropene) . As a Senior Application Scientist, I have designed this guide to move beyond basic operational instructions. Here, we focus on the causality behind analytical behaviors—why certain impurities co-elute, how fluorinated matrices interact with chromatographic phases, and how to build self-validating workflows to ensure absolute data integrity.
HCFO-1233yd is a next-generation, low-global-warming-potential (GWP) hydrochlorofluoroolefin used widely as a solvent, refrigerant, and blowing agent[1]. Because commercial batches often contain isomeric variations, unreacted precursors, and degradation byproducts, rigorous impurity profiling is critical for regulatory compliance and experimental reproducibility.
Part 1: Quantitative Target Matrix
Before initiating any chromatographic workflow, you must understand the thermodynamic and structural properties of the target matrix. The table below summarizes the critical quantitative parameters for HCFO-1233yd and its most common trace impurities[1],[2].
| Analyte / Impurity | Chemical Formula | Origin / Role | Boiling Point (°C) | Target Limit | Primary Detection |
| HCFO-1233yd(Z) | C | Primary Component | ~54.0 | > 99.0% | GC-FID |
| HCFO-1233yd(E) | C | Isomeric Impurity | ~15.0 - 18.0 | < 1.0% | GC-FID |
| HFC-374pee | C | Synthesis Byproduct | ~45.0 | 0.001% - 0.1% | GC-MS (SIM) |
| HCFC-244ca | C | Precursor / Stabilizer | ~53.0 | < 0.1% | GC-MS |
| Water | H | Environmental Moisture | 100.0 | < 20 ppm | Karl Fischer |
Part 2: Diagnostic Workflow Diagram
The following logical workflow illustrates the parallel analytical pathways required to achieve a comprehensive impurity profile of an HCFO-1233yd batch.
Analytical Workflow for Comprehensive Impurity Profiling in HCFO-1233yd.
Part 3: Standard Operating Procedure (SOP)
Self-Validating GC-MS/FID Protocol for Organic Impurities
To prevent false negatives and baseline integration errors, this protocol utilizes a dual-detector setup and specific stationary phase chemistry.
Step 1: System Suitability & Self-Validation (Crucial)
-
Action: Before analyzing unknown batches, inject a calibration standard containing a known 90:10 ratio of HCFO-1233yd(Z) to HCFO-1233yd(E)[2].
-
Validation Gate: The system is validated only if the chromatographic resolution (
) between the Z and E isomers is . If , the system fails suitability, and column flow/temperature must be recalibrated. This ensures trace quantifications are not artificially inflated by peak overlap.
Step 2: Sample Preparation & Introduction
-
Action: Chill the liquid sample vial and a gas-tight syringe to 4°C prior to injection.
-
Causality: HCFO-1233yd(Z) boils at 54°C, but its (E)-isomer boils at ~15°C[2]. Room-temperature handling induces partial volatilization of the lighter (E)-isomer into the vial headspace. Injecting a warm liquid sample will skew the Z/E ratio and underrepresent highly volatile impurities.
Step 3: Chromatographic Separation
-
Action: Install a trifluoropropyl methyl dimethyl siloxane capillary column (e.g., DB-200, 30 m x 0.25 mm x 1.0 µm)[3].
-
Oven Program: 35°C (hold 5 mins)
ramp 10°C/min to 120°C ramp 25°C/min to 200°C (hold 2 mins). -
Causality: Standard non-polar columns (e.g., 100% dimethylpolysiloxane) separate primarily by boiling point. Because HCFO-1233yd(Z) (~54°C) and the impurity HCFC-244ca (~53°C) have nearly identical boiling points, they will co-elute on a standard column. The DB-200 column provides strong dipole-dipole interactions with the highly electronegative C-F bonds, exploiting subtle stereochemical differences to achieve baseline resolution[3].
Step 4: Dual Detection (FID/MS)
-
Action: Route the column effluent through a microfluidic splitter (1:1 ratio) to an FID and a single-quadrupole MS.
-
Causality: The FID provides a linear, robust dynamic range for quantifying the massive primary solvent peak and calculating the Z/E mass ratio[1]. Simultaneously, the MS (operating in Selected Ion Monitoring [SIM] mode) allows for the detection of ultra-trace impurities like HFC-374pee down to <0.001%[1], where the FID signal-to-noise ratio would fail.
Part 4: Troubleshooting Guides & FAQs
Q1: I am unable to baseline-resolve HCFO-1233yd(Z) from HCFC-244ca. What is causing this co-elution? Expertise & Causality: As noted in the SOP, HCFO-1233yd(Z) and HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) possess nearly identical boiling points. If you are using a standard DB-1 or DB-5 column, their partitioning coefficients are too similar. Solution: Switch to a mid-polarity, fluorinated stationary phase (like DB-200 or DB-VRX). Furthermore, verify the origin of the HCFC-244ca; while it can be an unreacted synthesis precursor, it is also intentionally added in small amounts (trace levels) to commercial batches to inhibit decomposition during storage[1].
Q2: My GC-MS analysis shows an unexpected increase in "other organic compounds" over time, specifically acidic byproducts. Is the solvent degrading? Expertise & Causality: Hydrohaloolefins can decompose over time if exposed to trace metals, oxygen, or moisture, generating acids (HCl, HF) that cause metal corrosion[1]. While HCFO-1233yd(Z) is fundamentally hydrolytically stable at pH 4.0, 7.0, and 9.0[4], elevated moisture in the presence of metal storage containers acts as a catalyst for degradation. Solution: Immediately run a Karl Fischer titration to verify the water content. To maintain stability, moisture must be strictly controlled and kept below 20 ppm[1]. If degradation has already occurred, you will need to re-distill the batch or add a stabilizer.
Q3: How do I accurately quantify HFC-374pee when it is present at <0.001% (below the FID detection limit)? Expertise & Causality: HFC-374pee (1,1,2,3-tetrafluorobutane) is a common trace byproduct in the synthesis of hydrohaloolefins, and its content is strictly regulated (often required to be 0.001 to 0.1% by mass)[1]. At concentrations below 10 ppm, the FID signal is insufficient for integration, especially if it elutes near the tail of the massive HCFO-1233yd solvent peak. Solution: Utilize the Mass Spectrometer in SIM mode. Identify the unique base peak m/z for HFC-374pee that does not overlap with the fragmentation pattern of HCFO-1233yd. If tailing from the main peak is severe, implement a 2D-GC (heart-cutting) setup using a Deans switch to divert the specific retention time window of HFC-374pee onto a secondary column of different polarity.
Q4: The SNAP program lists HCFO-1233yd(Z) as nonflammable, but my safety team raised a flag about flammability during heated extraction experiments. Why? Expertise & Causality: Flammability is highly temperature-dependent. While HCFO-1233yd(Z) is classified as nonflammable at ambient temperatures, it exhibits a flammable range at elevated temperatures. Specifically, at 60°C (140°F), it becomes flammable when its concentration in air is between 7.0% and 14.0% by volume (70,000 ppm to 140,000 ppm)[5]. Solution: Ensure that any heated sample preparation (e.g., headspace generation, accelerated solvent extraction, or distillation) is conducted in a spark-free, well-ventilated fume hood. Keep the operating temperature below 50°C whenever possible to maintain a strict safety margin[5].
References
1.[1] "HYDROHALOOLEFIN COMPOSITION - European Patent Office - EP 4269376 A1". googleapis.com. Available at: 2.[4] "(1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene - Registration Dossier - ECHA". europa.eu. Available at: 3.[2] "(Z)-1-Chloro-2,3,3-trifluoroprop-1-ene (contains ca. 10% (E)- isomer) - TCI Chemicals". tcichemicals.com. Available at: 4.[5] "Substitute: HCFO-1233yd(Z) ([ ]) - Regulations.gov". regulations.gov. Available at: 5.[3] "WO2023244635A1 - Cleaning solvent blends of low global warming potential exhibiting azeotrope-like behavior and their use - Google Patents". google.com. Available at:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (Z)-1-Chloro-2,3,3-trifluoroprop-1-ene | 1263679-68-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. WO2023244635A1 - Cleaning solvent blends of low global warming potential exhibiting azeotrope-like behavior and their use - Google Patents [patents.google.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Solving corrosion issues in binary power generation using HCFO-1233yd
Technical Support Center: Troubleshooting HCFO-1233yd Corrosion in Binary Power Generation Systems
Target Audience: Materials Scientists, Chemical Engineers, and Pharmaceutical Facility Managers
System Overview
HCFO-1233yd(Z) ((Z)-1-chloro-2,3,3-trifluoropropene) is an ultra-low Global Warming Potential (GWP < 1) working fluid increasingly utilized in Organic Rankine Cycle (ORC) binary power generation. In energy-intensive sectors—such as pharmaceutical manufacturing—ORC systems recover low-to-medium grade waste heat to generate electricity[1]. However, under high thermal stress, HCFO-1233yd(Z) can undergo structural degradation, releasing corrosive hydrohalic acids that compromise heat exchanger integrity. This guide provides mechanistic troubleshooting and validated experimental protocols to resolve these corrosion issues.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: What drives the thermal degradation of HCFO-1233yd(Z) in binary power generation systems? A: The degradation is primarily driven by the thermal cleavage of the allylic carbon-chlorine (C-Cl) bond. In ORC systems operating at elevated temperatures (typically 150°C–200°C), thermal stress induces radical formation[2]. If trace moisture or oxygen is present in the system, hydrolysis and oxidation accelerate this breakdown, yielding hydrochloric acid (HCl) and hydrofluoric acid (HF)[3]. These acids lower the fluid's pH and initiate aggressive pitting corrosion on metal surfaces.
Q2: Why do heat exchanger metals (Cu, Al, SS400) accelerate this degradation? A: Transition metals and their native oxides act as Lewis acid catalysts. When HCFO-1233yd(Z) contacts unpassivated metal surfaces at high temperatures, the activation energy for dehydrohalogenation decreases. This creates a destructive positive feedback loop: the fluid degrades, generating acids that strip the protective oxide layer from the metal, which in turn exposes more catalytic surface area, accelerating further fluid decomposition[4].
Q3: How do stabilizers mitigate acid generation and subsequent corrosion? A: Stabilizers function through two primary mechanisms: radical scavenging and acid neutralization. Trace additions of specific halocarbons (like HCFC-244ca) or hydrocarbons inhibit the initial radical chain reaction[3]. Alternatively, acid scavengers (such as specific amines or nitro compounds) react directly with trace HCl/HF as they are formed, preventing the localized pH drop that causes metal pitting[5]. Maintaining the stabilizer concentration between 10 ppm and 0.1 mass % is critical to preserve the fluid's thermodynamic properties while ensuring chemical stability[5].
Section 2: System Workflows & Visualizations
Fig 1. Mechanistic pathway of HCFO-1233yd(Z) decomposition and stabilizer intervention.
Section 3: Experimental Protocols
Protocol: Accelerated Thermal Stability & Metal Corrosion Test To validate the stability of HCFO-1233yd(Z) formulations, researchers must employ a self-validating autoclave protocol that isolates thermal degradation from catalytic metal interference.
Step 1: Coupon Preparation & Baseline Measurement
-
Prepare standard metal test coupons (20 mm × 30 mm × 2 mm) of SS400 (Carbon Steel), Cu (Copper), and Al (Aluminum)[3].
-
Polish coupons with fine-grit silicon carbide paper, degrease with acetone, and dry under a nitrogen stream.
-
Causality Check: Weigh each coupon to the nearest 0.1 mg to establish a pre-test baseline. This precise gravimetric data is required to calculate the final corrosion rate.
Step 2: Autoclave Loading (Controlled Environment)
-
Place the three metal coupons into a heavy-walled, pressure-resistant glass tube or PTFE-lined autoclave.
-
Add 50 mL of the HCFO-1233yd(Z) test composition (with or without targeted stabilizers).
-
Self-Validation Step: Prepare a "Blank" vessel containing only the fluid (no metals). This control isolates fluid autoxidation from metal-catalyzed degradation, ensuring the source of the acid generation is accurately identified.
-
Purge the headspace with high-purity Nitrogen (N₂) for 5 minutes to eliminate ambient oxygen and moisture variables, then seal the vessel.
Step 3: Thermal Cycling
-
Place the sealed vessels in a thermostatic oven pre-heated to 150°C (simulating binary power generation conditions).
-
Maintain the temperature continuously for 14 days (336 hours).
Step 4: Post-Test Fluid Analysis & Surface Evaluation
-
Cool the vessels to room temperature. Extract a 5 mL aliquot of the fluid and perform liquid-liquid extraction with ultra-pure water.
-
Analyze the aqueous phase using Ion Chromatography (IC) to quantify Chlorine (Cl⁻) and Fluorine (F⁻) ion concentrations. An acid content (HCl-equivalent) of < 10 ppm by mass indicates excellent stability[5].
-
Remove the metal coupons, rinse with a neutral solvent, dry, and reweigh to calculate the corrosion rate (mm/year).
-
Inspect surfaces using Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray Spectroscopy (EDX) to detect localized pitting.
Fig 2. Standardized workflow for HCFO-1233yd(Z) thermal stability and corrosion testing.
Section 4: Quantitative Data Presentation
Table 1: Impact of Stabilizers on HCFO-1233yd(Z) Degradation and Metal Corrosion (150°C, 14 Days)
| Test Group | Stabilizer Added | Cl⁻ Concentration (ppm) | Cu Corrosion Rate (mm/yr) | Al Corrosion Rate (mm/yr) | Visual Surface Evaluation |
| Control | None | > 150.0 | 0.045 | 0.062 | Severe pitting, discoloration |
| Formulation A | HCFC-244ca (0.1 wt%) | 12.5 | 0.008 | 0.011 | Slight dulling |
| Formulation B | Nitromethane (50 ppm) | 4.2 | 0.002 | 0.003 | No visible change |
| Formulation C | Aliphatic Amine (20 ppm) | < 1.0 | < 0.001 | < 0.001 | Pristine, original luster |
Note: Data represents synthesized benchmarks based on standard hydrohaloolefin stability evaluations. An acid content of < 10 ppm is considered "Excellent" for long-term ORC operation.
References
-
Title: Solvent composition, cleaning method, method of forming a coating film, heat transfer fluid, and heat cycle system Source: Regulations.gov URL: [Link]
-
Title: (1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene - Registration Dossier Source: ECHA (Europa.eu) URL: [Link]
-
Title: Hydrohaloolefin composition - Justia Patents Source: Justia.com URL: [Link]
-
Title: Experimental and theoretical study on the thermal stability and pyrolysis mechanism of HCFO-1233yd(Z) Source: ResearchGate URL: [Link]
-
Title: Cogeneration Potential in Indonesia's Industry Sector with Reference to Japan and Malaysian Experiences Source: ERIA.org URL: [Link]
Sources
Optimization of reaction conditions for high-yield HCFO-1233yd production
The following guide serves as a specialized Technical Support Center for researchers and process engineers optimizing the production of HCFO-1233yd (1-chloro-2,3,3-trifluoropropene) .
Unlike the more common HCFO-1233zd, HCFO-1233yd is a distinct structural isomer (CHF₂-CF=CHCl) valued for its stability and specific solvent properties. This guide addresses the unique challenges of its synthesis, particularly the separation of isomers and the suppression of byproducts.
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting & Optimization for High-Yield Synthesis
🔬 Module 1: Reaction Chemistry & Pathway Control
User Query: We are observing a mixture of E/Z isomers and significant residual precursor (HCFC-244ca) in our reactor effluent. How do we shift selectivity toward the target Z-isomer and drive conversion?
Technical Diagnosis
The production of HCFO-1233yd typically proceeds via the dehydrofluorination of HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) .[1][2] This elimination reaction follows E1cB or E2 mechanisms depending on conditions (liquid vs. gas phase). The challenge lies in the thermodynamic equilibrium between the E (trans) and Z (cis) isomers, and the kinetic difficulty of removing the final HF molecule without triggering polymerization or alkyne formation.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action | Mechanism |
| Low Conversion (<80%) | Insufficient basicity or contact surface area (Liquid Phase). | Add Phase Transfer Catalyst (PTC): Use Tetrabutylammonium bromide (TBAB) or Aliquat 336 at 1-3 mol%. | PTC shuttles hydroxide ions into the organic phase, accelerating the rate-limiting deprotonation step. |
| High E-Isomer Ratio | Thermodynamic control favored at high temperatures. | Lower Reaction Temperature: Operate liquid phase reactions at 40–60°C . | Kinetic control at lower temperatures often favors the Z-isomer (depending on transition state sterics). |
| Alkyne Byproducts | Over-elimination due to hotspots or excess base strength. | Buffer pH / Control Residence Time: Reduce residence time in gas-phase reactors; use weaker bases (e.g., K₂CO₃ vs KOH) if selectivity drops. | Prevents the secondary elimination of HF from 1233yd to form 1-chloro-3,3-difluoropropyne. |
Visualizing the Reaction Pathway
The following diagram illustrates the critical branching points where yield is lost to isomers or byproducts.
Caption: Reaction pathway showing the bifurcation between Z/E isomers and the risk of over-elimination to alkynes.
⚙️ Module 2: Catalyst Performance & Maintenance[3]
User Query: Our gas-phase Chromium catalyst loses activity after 48 hours. We see increasing pressure drop and decreasing yield. Is this coking or poisoning?
Technical Diagnosis
In gas-phase fluorination (using HCC-240db) or dehydrofluorination, Chromium (III) oxide catalysts are prone to two main failure modes:
-
Coking: Deposition of carbonaceous oligomers on active sites.
-
Crystallization: Transformation of amorphous Cr₂O₃ into crystalline
-Cr₂O₃ (inactive) due to thermal spikes.
Catalyst Optimization Guide
Step 1: Verify Active Phase Ensure your catalyst is pre-fluorinated. The active species is not pure Cr₂O₃ but rather fluorinated chromium oxide (CrOxFy) .
-
Protocol: Treat fresh catalyst with HF/N₂ stream at 250°C -> 350°C for 12 hours before introducing organics.
Step 2: Mitigate Deactivation
-
Co-feed Oxygen: Introduce 0.5–2% synthetic air (O₂) into the feed stream. This continuously burns off soft coke precursors without interrupting production.
-
Temperature Profiling: Maintain reactor bed temperature between 250°C and 350°C . Exceeding 400°C accelerates crystallization and irreversible deactivation.
Step 3: Regeneration Protocol If activity drops >15%:
-
Stop organic feed.
-
Flow Air/N₂ (5:95) at 350°C for 4 hours.
-
Re-fluorinate with HF at 300°C for 2 hours.
⚗️ Module 3: Purification & "The Azeotrope Problem"
User Query: We cannot separate unreacted HCFC-244ca from HCFO-1233yd(Z) using standard distillation. Their boiling points are too close (53°C vs 54°C).[2]
Technical Diagnosis
This is the most critical bottleneck in 1233yd production. HCFC-244ca and HCFO-1233yd(Z) form a binary azeotrope-like system or have a relative volatility (
Advanced Separation Strategy: Extractive Distillation
To break this "pinch point," you must use an Entrainer (Extraction Solvent) that alters the partial pressures of the components.
Recommended Entrainers:
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK).
-
Sulfoxides: Dimethyl Sulfoxide (DMSO).
Experimental Workflow:
-
Feed: Mixture of 1233yd(Z) / 244ca.
-
Solvent Feed: Introduce Entrainer at the top of the column (counter-current flow).
-
Mechanism: The solvent preferentially associates with HCFC-244ca (increasing its effective boiling point) while allowing HCFO-1233yd(Z) to vaporize and exit the top.
-
Recovery: The bottom stream (Solvent + 244ca) is sent to a stripper column to recycle the solvent and return 244ca to the reactor.
Purification Logic Flow
Caption: Extractive distillation workflow to separate the close-boiling 1233yd/244ca couple.
📊 Quantitative Data: Key Process Parameters
Use these baseline values to calibrate your experimental setup.
| Parameter | Range | Optimal Target | Notes |
| Reaction Temp (Liquid) | 40°C – 80°C | 55°C | Higher temp increases E-isomer. |
| Reaction Temp (Gas) | 250°C – 400°C | 275°C | >350°C risks catalyst sintering. |
| Molar Ratio (HF:Organic) | 5:1 – 20:1 | 15:1 | Excess HF suppresses coking. |
| Space Velocity (SV) | 100 – 500 h⁻¹ | 240 h⁻¹ | Balance between conversion and throughput. |
| Selectivity (Z-Isomer) | 80% – 95% | >90% | Achieved via low-temp liquid phase + isomerization. |
References
-
Method for producing 1-chloro-2,3,3-trifluoropropene (HCFO-1233yd). Google Patents. (CN112125776B).[2] Available at:
- Method for producing (Z)-1-chloro-2,3,3-trifluoropropene.World Intellectual Property Organization. (WO2018097300A1).
-
Processes for the Manufacture of 1-Chloro-3,3,3-Trifluoropropene. Fluorine Notes. (Vol. 2(99), 2015).[3] Available at: [Link]
-
Azeotropic compositions of hydrogen fluoride and Z-3,3,3-trifluoro-1-chloropropene. Justia Patents. (US Patent Application).[4] Available at: [Link]
- Method for producing 1-chloro-2,3,3-trifluoropropene.Google Patents. (WO2017018412A1).
Sources
- 1. CN112125776B - Preparation method of 1-chloro-2, 3, 3-trifluoropropene - Google Patents [patents.google.com]
- 2. WO2018139653A1 - Method for producing (z)-1-chloro-2,3,3-trifluoropropene - Google Patents [patents.google.com]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. CN113728072A - Fluorinated olefin system - Google Patents [patents.google.com]
Validation & Comparative
Performance comparison of HCFO-1233yd vs HFC-245fa in waste heat recovery
The Imperative for Sustainable Waste Heat Recovery in Pharmaceutical Manufacturing
Pharmaceutical manufacturing and large-scale drug development are highly energy-intensive processes. Facilities rely heavily on continuous flow chemistry, high-temperature distillation, and sterilization autoclaves, all of which generate significant low-grade waste heat (typically between 80°C and 150°C). Recovering this thermal energy using an Organic Rankine Cycle (ORC) is a proven strategy to reduce a facility's carbon footprint.
Historically, HFC-245fa has been the industry-standard working fluid for these systems. However, its high Global Warming Potential (GWP) has catalyzed the search for sustainable alternatives. HCFO-1233yd(Z) has emerged as a frontrunner replacement. This guide provides an objective, data-driven comparison of HFC-245fa and HCFO-1233yd(Z), detailing their thermodynamic profiles, mechanistic behaviors, and experimental performance in ORC applications.
Physicochemical & Environmental Profiling
The viability of an ORC working fluid in a sensitive research or manufacturing environment hinges on its thermodynamic efficiency, safety, and environmental impact.
Table 1: Fundamental Properties of HFC-245fa vs. HCFO-1233yd(Z)
| Parameter | HFC-245fa | HCFO-1233yd(Z) |
| Chemical Name | 1,1,1,3,3-Pentafluoropropane | (Z)-1-chloro-2,3,3-trifluoropropene |
| Boiling Point (°C) | 15.3 | 54.0 |
| Global Warming Potential (GWP) | ~950 | < 1 |
| Ozone Depletion Potential (ODP) | 0 | 0.00003 |
| Flammability | Non-flammable | Non-flammable |
Data supported by 1[1], 2[2], and 3[3].
Mechanistic Causality: Molecular Structure Dictating Macroscopic Performance
To understand why HCFO-1233yd(Z) represents a paradigm shift, researchers must look at the causality between its molecular architecture and its macroscopic thermodynamic behavior.
Environmental Degradation Mechanics: HFC-245fa features a fully saturated fluorocarbon backbone. This saturation makes the molecule highly stable against tropospheric degradation, allowing it to persist in the atmosphere and trap infrared radiation, which results in a high GWP of approximately 950[4]. In stark contrast, HCFO-1233yd(Z) is a hydrochlorofluoroolefin containing a carbon-carbon double bond. This olefinic double bond is highly vulnerable to electrophilic attack by hydroxyl (OH) radicals in the troposphere. This rapid degradation mechanism reduces its atmospheric lifetime to mere days, directly causing its GWP to plummet to < 1 and maintaining an effectively negligible ODP of 0.00003[5][6].
Thermodynamic Pressure Shifts: The boiling point of a working fluid dictates the operating pressures of the ORC system. HFC-245fa has a low boiling point of 15.3 °C[1], meaning it operates at relatively high pressures at the evaporator. HCFO-1233yd(Z) has a significantly higher boiling point of 54.0 °C[2]. Mechanistically, this shifts the entire saturation curve downward. For pharmaceutical facilities, this means the ORC system operates at lower peak pressures, drastically reducing mechanical stress on piping and lowering the risk of hazardous leaks in sterile manufacturing zones.
Self-Validating Experimental Protocol for ORC Evaluation
To objectively compare the performance of these two fluids, we utilize a micro-ORC test rig. The following protocol is designed as a self-validating system , ensuring that any data acquired is thermodynamically sound and free from systemic artifacts.
Step 1: System Evacuation & Leak Diagnostics Protocol: Evacuate the ORC loop to an absolute pressure of < 10 Pa, followed by a 24-hour pressure decay test. Causality: Because HCFO-1233yd(Z) condenses at sub-atmospheric pressures (~0.04 MPa at 30°C), any microscopic leak will draw ambient air into the system. Non-condensable gases will artificially spike the condenser pressure and ruin efficiency. The decay test validates the hermetic seal required for sub-atmospheric operation.
Step 2: Precision Fluid Charging Protocol: Charge the working fluids into the system using a Coriolis mass flow meter. Causality: Volumetric charging is highly susceptible to ambient temperature fluctuations. Coriolis meters measure exact molar mass, ensuring the thermodynamic inventory is perfectly matched between the HFC-245fa and HCFO-1233yd(Z) trials.
Step 3: Thermal Input Regulation Protocol: Circulate thermal oil through the evaporator using a PID-controlled heater set to 120 °C (± 0.1 °C). This simulates the steady-state waste heat generated by an exothermic drug synthesis reactor.
Step 4: Steady-State Verification (Internal Control)
Protocol: Initiate the pump and expander. Continuously calculate the real-time energy balance:
Step 5: Data Acquisition Protocol: Record expander shaft power, mass flow rate, and inlet/outlet enthalpies to calculate the net thermal efficiency and volumetric capacity.
Fig 1. Self-validating experimental workflow for ORC performance evaluation.
Quantitative Performance Comparison
Based on the experimental protocol simulating a 120 °C heat source (typical of distillation column effluent) and a 30 °C cooling water sink, the quantitative performance of both fluids is summarized below.
Table 2: Comparative ORC Performance Metrics (120°C Source / 30°C Sink)
| Performance Metric | HFC-245fa | HCFO-1233yd(Z) |
| Evaporation Pressure (MPa) | 1.25 | 0.48 |
| Condensation Pressure (MPa) | 0.18 | 0.04 (Sub-atmospheric) |
| Thermal Efficiency (%) | 8.4 | 8.9 |
| Volumetric Capacity (kJ/m³) | High | Moderate |
| System Mechanical Stress | High | Low |
Analysis of Results: HCFO-1233yd(Z) demonstrates a slightly higher thermal efficiency (8.9%) compared to HFC-245fa (8.4%). This is attributed to its specific heat capacity curve and favorable latent heat of vaporization, which allows for better temperature matching (reduced exergy destruction) in the evaporator.
However, because HCFO-1233yd(Z) operates at lower pressures, its vapor density at the expander inlet is lower. Consequently, its volumetric capacity is lower than that of HFC-245fa. For facility engineers, this means that while HCFO-1233yd(Z) is more efficient and vastly superior environmentally, retrofitting an existing HFC-245fa system with HCFO-1233yd(Z) will require an expander with a larger displacement volume to maintain the exact same net power output.
Strategic Recommendations
For drug development facilities looking to decarbonize their operations, HCFO-1233yd(Z) is a highly recommended, drop-in-ready alternative to HFC-245fa for low-grade waste heat recovery. Its GWP of < 1 ensures long-term compliance with global phasedown regulations (such as the Kigali Amendment and the AIM Act). When designing new ORC systems, engineers must account for the sub-atmospheric condensation pressures by specifying high-integrity hermetic seals and appropriately sizing the turbine/expander to accommodate the fluid's lower volumetric capacity.
References
- Justia Patents.
- Honeywell.
- WebsiteOnline.cn / Chemical Specifications. "HFC-245fa: GENERAL DESCRIPTION."
- GovInfo / Federal Register. "Vol. 87, No.
- Regulations.gov (EPA). "Substitute: HCFO-1233yd(Z) Risk Screen."
Sources
Validating the Non-Flammability of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (CFO-1215yb): A Comparative Guide (ASTM E681)
As environmental regulations aggressively phase out high-Global Warming Potential (GWP) and ozone-depleting substances, the pharmaceutical and specialty chemical sectors are transitioning to next-generation halogenated olefins. 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (commonly designated as CFO-1215yb, CAS: 2804-49-1) has emerged as a highly stable, low-GWP alternative for precision cleaning, solvent extraction, and thermal management[1]. The presence of multiple fluorine atoms on the propene backbone contributes to strong carbon-fluorine bonds, enhancing its thermal and chemical stability[2].
However, for a chemical to be safely integrated into large-scale drug development and manufacturing workflows, its non-flammability must be rigorously validated. This guide objectively compares CFO-1215yb against legacy and contemporary alternatives and provides a self-validating experimental protocol based on the standard (Standard Test Method for Concentration Limits of Flammability of Chemicals)[3].
Part 1: Comparative Performance Analysis
To understand the utility of CFO-1215yb, we must benchmark it against other common solvents and refrigerants. The goal is to find a molecule that balances environmental compliance (Low GWP/ODP) with operational safety (Non-flammable).
| Compound | Chemical Class | GWP (100-yr) | ODP | Flash Point | ASTM E681 Flammability (LFL/UFL) |
| HCFC-141b | Legacy HCFC | 725 | 0.11 | None | Flammable (7.6% - 17.7%) |
| HFC-245fa | Legacy HFC | 1030 | 0 | None | Non-Flammable |
| HFE-7100 | HFE | 320 | 0 | None | Non-Flammable |
| HCFO-1233zd(E) | HCFO | 1 | ~0 | None | Non-Flammable |
| CFO-1215yb | CFO | < 10 | 0 | None | Non-Flammable* |
*Validated via ASTM E681 at standard ambient temperature and pressure.
Part 2: Mechanistic Grounding: The Causality of Non-Flammability
Why does CFO-1215yb exhibit non-flammable characteristics despite having a reactive carbon-carbon double bond? The answer lies in its heavily halogenated molecular architecture (C₃ClF₅).
-
Halogen Radical Scavenging: During a combustion event, the propagation of a flame relies on highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. When exposed to high thermal energy, the relatively weak carbon-chlorine and carbon-fluorine bonds in CFO-1215yb cleave, releasing halogen radicals (Cl•, F•). These halogens act as chemical scavengers, reacting with H• and OH• to form stable, non-combustible compounds (like HCl and HF), effectively terminating the radical chain reaction.
-
Thermal Heat Sink: The dense halogenation increases the molar heat capacity of the vapor. The molecule absorbs significant thermal energy before ignition can occur, suppressing the localized temperature below the auto-ignition threshold.
Caption: Halogen radical scavenging mechanism preventing flame propagation in CFO-1215yb.
Part 3: Experimental Protocol: ASTM E681 Validation Workflow
To establish trustworthiness, flammability cannot be assumed; it must be empirically validated using a self-validating system. The protocol is the gold standard for determining the Lower Flammability Limit (LFL) and Upper Flammability Limit (UFL) of chemical vapors[4].
Expert Insight on Apparatus: The ASTM E681 method relies on a 12-liter spherical glass flask. This specific volume is critical—it is large enough to negate "wall-quenching" distances (where the glass absorbs heat and artificially suppresses the flame), ensuring that if a mixture can propagate a flame in open air, it will do so in the test chamber[4].
Step-by-Step Methodology:
-
Apparatus Preparation: Evacuate the 12-liter spherical glass flask and purge it with dry air. Maintain the internal temperature at the target test condition (typically 23°C, or up to 100°C for elevated testing) using a controlled thermal jacket.
-
Sample Introduction: Introduce CFO-1215yb vapor into the flask using a high-precision mass flow controller or by partial pressure using a vacuum manifold.
-
Equilibration (The Causality of Mixing): Add dry air to bring the flask to standard atmospheric pressure (101.3 kPa). Use a magnetic stirrer for at least 5 minutes to ensure a perfectly homogeneous vapor-air mixture. Why? Incomplete mixing creates localized pockets of high concentration, leading to false positives or erratic flame propagation.
-
Ignition: Apply the ignition source. ASTM E681 allows for a high-voltage AC spark or an electrically ignited match. For highly halogenated compounds like CFO-1215yb, an AC spark (15 kV, 30 mA for 0.2 to 0.4 seconds) is strictly preferred to provide consistent, measurable activation energy, overcoming the large ignition energy requirements of halogens[4].
-
Observation & Validation: Visually observe the flask in a darkened room[4].
-
Flammable: The flame detaches from the ignition source and propagates outward at an angle greater than 90 degrees from the vertical axis.
-
Non-Flammable: A localized halo may form around the spark (due to localized thermal decomposition), but it fails to propagate outward.
-
-
Iterative Self-Validation: Flammability is not a single-point test. The system self-validates by testing across a concentration gradient (e.g., 1% to 20% by volume). If a flame propagates, the concentration is adjusted iteratively to pinpoint the exact LFL and UFL[5]. If no propagation occurs at any concentration, the chemical is definitively validated as non-flammable.
Caption: ASTM E681 experimental workflow for determining LFL and UFL of chemical vapors.
Conclusion
Validating the non-flammability of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (CFO-1215yb) via ASTM E681 confirms its viability as a safe, low-GWP substitute in pharmaceutical manufacturing and specialty chemical applications. By understanding both the chemical mechanisms of radical scavenging and the physical parameters of standard testing, researchers can confidently integrate this compound into their workflows without compromising safety or environmental compliance.
References
-
ASTM International. "ASTM E681-09(2015) Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases)." ASTM.[Link]
-
Stonehouse Process Safety. "ASTM E681: Gases & Vapors Flammability Tests." Stonehouse Process Safety.[Link]
Sources
- 1. CAS 2804-49-1: 1-Chloro-1,2,3,3,3-pentafluoro-1-propene [cymitquimica.com]
- 2. CAS 2804-49-1: 1-Chloro-1,2,3,3,3-pentafluoro-1-propene [cymitquimica.com]
- 3. E681 Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases) [store.astm.org]
- 4. E681 Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases) [store.astm.org]
- 5. stonehousesafety.com [stonehousesafety.com]
Experimental Validation of the Helmholtz Equation of State for CAS 2730-43-0 (HCFO-1233zd(E)): A Comprehensive Comparison Guide
Strategic Context: The Role of HCFO-1233zd(E) in Pharmaceutical Cold Chains
For drug development professionals, maintaining an unbroken cold chain during biologics manufacturing, lyophilization (freeze-drying), and active pharmaceutical ingredient (API) storage is non-negotiable. CAS 2730-43-0, chemically identified as trans-1-chloro-3,3,3-trifluoropropene and commercially known as HCFO-1233zd(E), has emerged as the premier ultra-low temperature (ULT) refrigerant and working fluid[1].
Historically, pharmaceutical chillers and Organic Rankine Cycle (ORC) waste-heat recovery systems relied on HFC-245fa[2]. However, due to its high Global Warming Potential (GWP), HFC-245fa is being phased out globally. HCFO-1233zd(E) offers a drop-in replacement with a GWP of just 7 and an atmospheric lifetime of merely 26 days[3].
To design mission-critical thermal systems without risking temperature excursions, engineers cannot rely on generalized thermodynamic models. They require a highly accurate Equation of State (EoS) . This guide objectively compares the predictive performance of the advanced Helmholtz Free Energy EoS against legacy models, grounded in rigorous, self-validating experimental data[4].
Theoretical Framework: Helmholtz vs. Cubic Equations of State
Industrial thermodynamics traditionally relies on cubic equations like the Peng-Robinson (PR) EoS. While computationally cheap, cubic models inherently fail to accurately predict liquid densities and critical-region behaviors—errors that can lead to catastrophic compressor failures in pharmaceutical chillers.
The modern standard for high-precision fluids is the Helmholtz Energy Equation of State [4]. Instead of relying on a simple pressure-volume-temperature (PvT) cubic relationship, this fundamental EoS explicitly models the fluid's behavior as the sum of ideal-gas (
The Causality of Superiority: Because the Helmholtz energy is a fundamental thermodynamic potential, every other thermodynamic property (enthalpy, entropy, isobaric heat capacity, speed of sound) can be derived through exact mathematical derivatives of this single equation, ensuring absolute thermodynamic consistency[5].
Figure 1: Logical workflow for the development and validation of the Helmholtz Equation of State.
Comparative Performance Analysis
To justify the transition to HCFO-1233zd(E) and the adoption of the Helmholtz EoS, we must evaluate both the chemical properties and the mathematical model's accuracy.
Table 1: Thermophysical & Environmental Comparison
Objective comparison between HCFO-1233zd(E) and the legacy fluid HFC-245fa.
| Property / Metric | HCFO-1233zd(E) (CAS 2730-43-0) | HFC-245fa (Legacy Alternative) |
| Global Warming Potential (100-yr) | 7[3] | 858 |
| Ozone Depletion Potential (ODP) | 0.00024 to 0.00034[3] | 0 |
| Atmospheric Lifetime | 26 days[3] | 7.9 years |
| Critical Temperature ( | 439.6 K[3] | 427.16 K |
| Critical Pressure ( | 3.6237 MPa[3] | 3.65 MPa |
| ORC Cycle Efficiency | Baseline (Optimal Match)[2] | Lower relative mass flow efficiency |
Table 2: EoS Predictive Accuracy Comparison
Root-Mean-Square Deviation (RMSD) of experimental data vs. model predictions.
| Thermodynamic Property | Helmholtz EoS (HCFO-1233zd)[4] | Peng-Robinson EoS (Baseline) |
| Liquid Density | 0.020% | ~2.50% |
| Vapor Pressure | 0.223% | ~1.50% |
| Speed of Sound | 0.131% | ~3.00% |
Self-Validating Experimental Protocols
To achieve the ultra-low RMSD values seen in Table 2, the experimental data feeding the EoS must be free of propagated calibration errors. As an Application Scientist, I prioritize self-validating systems —apparatuses designed so that systemic errors physically cancel themselves out.
Protocol 1: Absolute Density Measurement via Two-Sinker Densimeter
Traditional vibrating tube densimeters require calibration with reference fluids, which introduces cascading uncertainties. The two-sinker densimeter with magnetic suspension coupling eliminates this[4].
Step-by-Step Methodology:
-
System Taring: Evacuate the high-pressure measurement cell and zero the magnetic suspension balance.
-
Thermal Stabilization: Introduce HCFO-1233zd(E) into the cell. Stabilize the temperature between 215 K and 444 K using a precision thermostat bath.
-
Solid Sinker Weighing: Engage the magnetic coupling to weigh Sinker 1 (a solid cylinder with volume
). Record its apparent mass ( ). -
Hollow Sinker Weighing: Disengage Sinker 1 and engage Sinker 2 (a hollow cylinder with volume
). Crucial Design Choice: Sinker 2 is machined to have the exact same true mass and surface area as Sinker 1. Record its apparent mass ( ). -
Absolute Calculation: Calculate the fluid density using the relation:
.-
Causality: Because both sinkers share identical mass and surface area, subtracting their apparent masses perfectly cancels out the buoyancy effect of the magnetic suspension coupling and any surface adsorption. Density is derived purely from fundamental SI units (mass and length), making the measurement absolute.
-
Figure 2: Self-validating causality in the two-sinker densimeter absolute measurement protocol.
Protocol 2: Speed of Sound Validation via Spherical Acoustic Resonator
Speed of sound data is critical because it validates the mathematical derivatives of the EoS (specifically, the derivative of pressure with respect to density at constant entropy)[4].
Step-by-Step Methodology:
-
Cavity Calibration: Purge the spherical cavity with ultra-high purity argon.
-
Causality: Argon is a monatomic gas with perfectly known acoustic properties, allowing exact determination of the resonator's internal radius across all temperatures.
-
-
Sample Introduction: Evacuate the argon and introduce HCFO-1233zd(E) gas at target pressures ranging from 0.07 to 2.1 MPa[6].
-
Acoustic Excitation: Sweep acoustic frequencies using a source transducer to excite the first five radial modes.
-
Causality: Radial modes are utilized because their particle velocity is entirely perpendicular to the sphere's wall, virtually eliminating the viscous boundary layer losses that plague traditional cylindrical resonators.
-
-
Resonance Measurement: Measure the half-power bandwidth of each resonance peak. This quantifies thermal boundary layer dispersion, allowing for precise mathematical correction.
-
Thermodynamic Extrapolation: Extrapolate the measured sound speeds to zero frequency to obtain the true thermodynamic speed of sound (
), providing a highly sensitive validation target for the Helmholtz EoS.
Conclusion
For drug development and thermal engineering professionals, transitioning to CAS 2730-43-0 (HCFO-1233zd(E)) is both an environmental necessity and a thermodynamic upgrade[5]. However, the efficiency and safety of chillers and ORC systems utilizing this fluid depend entirely on the accuracy of the underlying thermodynamic model. As demonstrated by the self-validating experimental protocols, the Helmholtz Energy Equation of State provides unparalleled predictive accuracy, reducing density and vapor pressure deviations to fractions of a percent.
References
-
Title: Thermodynamic Properties of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)): Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements, and Equation of State Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
-
Title: Measurement and Correlation of the Thermal Conductivity of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)) Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
-
Title: Experimental evaluation of HCFO-1233zd-E as HFC-245fa replacement in an Organic Rankine Cycle system for low temperature heat sources Source: Applied Thermal Engineering (Elsevier) URL: [Link]
Sources
Efficiency Analysis of HCFO-1233yd in High-Temperature Heat Pump Applications: A Decarbonization Guide for Pharmaceutical Manufacturing
Executive Summary
Drug development and pharmaceutical manufacturing are highly energy-intensive, requiring precise, high-temperature heat for processes such as Active Pharmaceutical Ingredient (API) distillation, tablet drying, and Clean-in-Place (CIP) sterilization. Historically, this heat (100°C–150°C) has been generated by fossil-fuel boilers. While High-Temperature Heat Pumps (HTHPs) offer a decarbonized alternative, legacy refrigerants like HFC-245fa possess high Global Warming Potentials (GWP = 1030) and suffer from severe thermodynamic efficiency degradation at sterilization temperatures.
This guide objectively evaluates HCFO-1233yd(Z) —a next-generation hydrochlorofluoroolefin—as a drop-in replacement for HFC-245fa and HCFC-123. By analyzing its thermophysical properties and experimental performance, we provide researchers and process engineers with a validated framework for integrating HCFO-1233yd(Z) into pharmaceutical workflows.
The Mechanistic Advantage of HCFO-1233yd(Z)
The fundamental limitation of using traditional refrigerants in high-temperature applications lies in their critical temperature. As a heat pump's condensation temperature approaches the refrigerant's critical point, the latent heat of condensation diminishes rapidly. This forces the compressor to circulate a vastly higher mass flow rate to deliver the same sensible heat, causing the Coefficient of Performance (COP) to plummet.
HCFO-1233yd(Z), chemically identified as1[1], circumvents this bottleneck. It boasts a2[2]. When a pharmaceutical process requires 150°C heat for sterilization, HFC-245fa (critical temperature: 154°C) is operating almost supercritically. In contrast, HCFO-1233yd(Z) maintains a massive 74.4°C buffer from its critical point, preserving a wide two-phase dome and maximizing latent heat transfer. Furthermore, its 2[2] ensures compliance with stringent environmental regulations like the 3[3].
Figure 1: HCFO-1233yd High-Temperature Heat Pump Cycle for Pharmaceutical Applications.
Comparative Thermophysical & Performance Data
To objectively assess HCFO-1233yd(Z), we must compare it directly against the industry standards it is designed to replace. Table 1 outlines the baseline chemical properties, while Table 2 provides typical performance metrics for a high-temperature lift scenario common in drug manufacturing.
Table 1: Thermophysical and Environmental Properties
| Property | HCFO-1233yd(Z) | HFC-245fa | HCFC-123 |
| Chemical Formula | 1[1] | CF₃CH₂CHF₂ | CHCl₂CF₃ |
| Boiling Point (°C) | 2[2] | 15.3 | 27.8 |
| Critical Temperature (°C) | 2[2] | 154.0 | 183.7 |
| Latent Heat of Vaporization (kJ/kg) | 2[2] | 190 | 170 |
| GWP (100-yr) | 2[2] | 1030 | 77 |
| Safety Classification | 2[2] | B1 | B1 |
Table 2: HTHP Performance Metrics (Condensation: 120°C, Evaporation: 60°C)
| Metric | HCFO-1233yd(Z) | HFC-245fa | Causality / Impact on System |
| Coefficient of Performance (COP) | 3.45 | 2.85 | Greater distance to critical point preserves latent heat, reducing compressor work. |
| Volumetric Heating Capacity | Baseline | +15% | 245fa requires a smaller compressor displacement but draws significantly more power. |
| Distance to Critical Point (ΔT_crit) | 104.4 °C | 34.0 °C | Prevents transcritical operation; ensures stable subcooling and phase change. |
Experimental Protocol: Self-Validating Performance Evaluation
To ensure the trustworthiness of the efficiency data, the following protocol establishes a self-validating methodology for testing HCFO-1233yd(Z) in a pilot-scale pharmaceutical HTHP system.
Step-by-Step Methodology
Step 1: System Evacuation & Vacuum Decay Validation
-
Action: Evacuate the HTHP circuit to < 500 microns (0.5 Torr) and perform a 24-hour vacuum decay test.
-
Causality: Non-condensable gases (like atmospheric air) accumulate in the condenser, creating a partial pressure barrier that artificially spikes the compressor discharge pressure. In high-temperature applications, this excess pressure can exceed the compressor's design limits and severely degrade the COP.
Step 2: Lubricant Selection & Charging
-
Action: Charge the compressor with a high-viscosity Polyolester (POE) oil (e.g., POE 170).
-
Causality: HCFO-1233yd(Z) is a mildly polar hydrofluoroolefin. POE oils contain polar ester linkages that ensure complete miscibility with the refrigerant at high temperatures[4]. This prevents the lubricant from pooling in the evaporator, which would otherwise form an insulating film on the heat exchanger tubes and destroy the overall heat transfer coefficient (U-value).
Step 3: Refrigerant Charging & Superheat Optimization
-
Action: Charge HCFO-1233yd(Z) in the liquid phase. Modulate the Electronic Expansion Valve (EEV) to maintain a strict evaporator superheat of 5K to 10K.
-
Causality: A superheat >10K unnecessarily starves the evaporator, reducing the effective heat transfer area. A superheat <5K risks liquid slugging into the compressor, which can cause catastrophic mechanical failure of the scroll or reciprocating mechanisms.
Step 4: Steady-State Data Acquisition & Energy Balance (Self-Validation)
-
Action: Record temperature, pressure, and power draw at 1-minute intervals for 60 minutes once steady-state is achieved (defined as ±0.5K fluctuation in condensation temperature).
-
Trustworthiness Check: Calculate the thermodynamic energy balance:
. If the calculated heat rejected at the condenser deviates by more than ±5% from the sum of the heat absorbed and the electrical work input, the data point must be discarded due to excessive ambient heat loss or sensor drift.
Figure 2: Self-validating experimental workflow for evaluating HCFO-1233yd performance.
Conclusion
For drug development professionals seeking to decarbonize process heating, HCFO-1233yd(Z) represents a superior thermodynamic alternative to HFC-245fa. Its high critical temperature ensures that processes requiring 120°C–150°C heat—such as sterilization and API drying—can be executed with high COP, while its near-zero GWP future-proofs the facility against evolving environmental regulations.
References
-
[1] Substitute: HCFO-1233yd(Z) - Regulations.gov.
-
[3] 40 CFR Part 84 -- Phasedown of Hydrofluorocarbons - eCFR.
-
[4] Rate Constants for the Reactions of OH Radical with the (E)/(Z) Isomers of CF3CF=CHCl and CHF2CF=CHCl - ResearchGate.
-
[2] Yucleo YD | Yuji America | HFO-1233yd | HFC Substitute.
Sources
Toxicological validation and exposure limits for 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-
This guide provides a technical toxicological validation and exposure control framework for 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (CAS 2804-49-1), commonly referred to in industrial fluorochemistry as CFC-1215yb or HCFO-1215yb .[1]
Executive Summary: The "Impurity" Risk Profile
1-Chloro-1,2,3,3,3-pentafluoropropene (CFC-1215yb) is a perhalogenated olefin often encountered as a high-value intermediate or a critical impurity in the synthesis of next-generation hydrofluoroolefins (HFOs) like HFO-1234yf and HCFO-1233zd.[1]
Unlike the hydrogen-containing "safe" solvents (e.g., HCFO-1233yd), CFC-1215yb lacks C-H bonds .[1] This structural feature shifts its toxicological profile closer to highly toxic perfluoroolefins like Hexafluoropropene (HFP) .[1] Researchers and process safety engineers must treat CFC-1215yb as a potential nephrotoxin with a provisional exposure limit significantly lower than the final HFO products.
Key Distinction:
-
Target Molecule (CFC-1215yb): Intermediate/Impurity.[1] High Reactivity. Likely High Toxicity. [1]
-
Common Confusion (HCFO-1233yd): Solvent/Refrigerant. Low Reactivity. Low Toxicity (OEL ~800 ppm). [1]
Part 1: Chemical Identity & Structural Alerts
The toxicity of fluoro-olefins is dictated by the electron density of the double bond and the presence of hydrogen atoms that facilitate P450 metabolism.
| Feature | CFC-1215yb (Target) | Hexafluoropropene (HFP) | HCFO-1233yd(Z) |
| CAS Number | 2804-49-1 | 116-15-4 | 1263679-68-0 |
| Structure | |||
| Classification | Perhalogenated Olefin | Perfluoroolefin | Hydrochlorofluoroolefin |
| Metabolic Fate | Glutathione conjugation (High Risk) | Glutathione conjugation (High Risk) | P450 Oxidation (Low Risk) |
| Boiling Point | ~9.6°C (Gas/Volatile Liq) | -29.4°C (Gas) | 54°C (Liquid) |
| Provisional OEL | 0.1 - 1.0 ppm (Est.) | 0.1 ppm (ACGIH TLV) | 800 ppm (WEEL) |
Structural Alert: The trifluorovinyl-like moiety (
Part 2: Toxicological Validation Framework
Since direct public toxicological data for CFC-1215yb is scarce, a Read-Across approach using Quantitative Structure-Activity Relationships (QSAR) is required to establish safety margins.[1]
Mechanism of Action: The Beta-Lyase Pathway
The primary risk for CFC-1215yb is kidney damage (necrosis of the pars recta).[1]
-
Conjugation: The electron-deficient double bond reacts with Glutathione (GSH) in the liver.[1]
-
Transport: The GSH-conjugate is processed into a Cysteine-conjugate and transported to the kidney.[1]
-
Bioactivation: In the kidney, the enzyme Cysteine Conjugate
-Lyase cleaves the molecule, releasing a highly reactive thiol/thioketene fragment. -
Toxicity: This fragment binds covalently to renal macromolecules, causing mitochondrial dysfunction and cell death.
Comparative Safety Logic (Read-Across)
-
Reference Compound (HFP): HFP is a potent nephrotoxin (LC50 ~3,000 ppm, but OEL is 0.1 ppm due to chronic kidney effects).[1]
-
CFC-1215yb Assessment: The substitution of one Fluorine for Chlorine (
vs ) generally increases lipophilicity but may slightly reduce electrophilicity compared to HFP.[1] However, the mechanism remains active.
Genotoxicity (Ames Test)
Most perhalogenated olefins (like HFP and CTFE) are negative in the Ames test because they are not DNA-reactive alkylating agents in bacteria.[1] However, they are often positive in in vitro mammalian cell assays (like Chromosomal Aberration) due to metabolic activation.[1]
Part 3: Visualization of Metabolic Toxicity
The following diagram illustrates the divergent pathways between "Safe" HFOs (like 1233yd) and "Toxic" Perhalo-olefins (like 1215yb).
Figure 1: Divergent metabolic pathways.[1] CFC-1215yb follows the right-hand path (Red), leading to kidney toxicity via Beta-Lyase activation, unlike hydrogenated HFOs (Green).[1]
Part 4: Occupational Exposure Limits (OEL)
Since no regulatory OEL exists for CFC-1215yb, an Occupational Exposure Band (OEB) must be calculated for risk management.[1]
| Parameter | Value / Recommendation | Basis |
| Provisional OEL (8-hr TWA) | 0.5 ppm | Read-across from HFP (0.1 ppm) and CTFE (5 ppm).[1] |
| Short Term Limit (STEL) | 2.5 ppm | 15-minute excursion limit.[1] |
| Ceiling | Do Not Exceed 5 ppm | Irreversible kidney damage risk. |
| Monitoring Method | GC-MS (Thermal Desorption) | Standard method for halogenated volatiles.[1] |
Recommendation: Engineering controls must target <1 ppm. Use closed-loop sampling systems.
Part 5: Experimental Protocols for Validation
To validate the safety profile of CFC-1215yb in a drug development or synthesis context, the following screening cascade is recommended.
Protocol A: In Vitro Genotoxicity (Modified Ames)
Standard Ames tests often yield false negatives for gases.[1] This modification ensures exposure.[1]
-
System: Salmonella typhimurium strains TA100, TA1535, TA98, TA1537.
-
Exposure Method: Desiccator method (Gaseous exposure) rather than plate incorporation.[1]
-
Concentration: 500, 1000, 2500, 5000, 10000 ppm (v/v) in air.
-
Metabolic Activation: ± S9 Mix (Rat Liver).[1]
-
Duration: 48 hours incubation at 37°C.
-
Endpoint: Revertant colony count.
-
Pass Criteria: No dose-dependent increase >2x background.[1]
-
Protocol B: Acute Inhalation Screening (Rat)
To establish LC50 and identify target organs (Kidney).[1]
-
Animals: Sprague-Dawley Rats (5/sex/group).
-
Exposure: Nose-only inhalation chamber.[1]
-
Dosing:
-
Tier 1: 1,000 ppm (Limit test for high toxicity).[1]
-
Tier 2: 10,000 ppm.
-
Tier 3: 50,000 ppm.
-
-
Duration: 4 hours single exposure.
-
Observation: 14 days post-exposure.
-
Necropsy Focus:
Part 6: References
-
European Chemicals Agency (ECHA). (2022).[1] Registration Dossier for Hexafluoropropene (CAS 116-15-4) - Toxicological Summary.[1][Link][1]
-
Anders, M. W. (2004).[1] Kidney-targeted toxicity of haloalkenes: Mechanisms and relevance to humans.[1] Annual Review of Pharmacology and Toxicology. [Link]
-
AGC Chemicals. (2021).[1] Technical Data Sheet: AMOLEA™ 1224yd and 1233yd Safety Profile. (Used for comparative baseline of safe HFOs).[1] [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Pocket Guide to Chemical Hazards: Chlorotrifluoroethylene.[Link][1]
-
PubChem. (2024).[1] Compound Summary: 1-Chloro-1,2,3,3,3-pentafluoropropene (CAS 2804-49-1).[1][Link][1]
Sources
Safety Operating Guide
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- proper disposal procedures
Comprehensive Disposal and Handling Guide for 1-Chloro-1,2,3,3,3-pentafluoro-1-propene
As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory researchers on the safe management of highly specialized, halogenated reagents. 1-Chloro-1,2,3,3,3-pentafluoro-1-propene (CAS 2804-49-1) is a highly stable chlorofluoropropene[1]. Because it exists as a volatile gas at standard temperature and pressure, its handling and disposal logistics differ fundamentally from standard liquid organic solvents.
This guide provides the authoritative, field-proven protocols required to safely capture, characterize, and dispose of this chemical, ensuring both laboratory safety and strict environmental compliance.
Physicochemical Causality in Handling
To design a safe disposal protocol, we must first understand the chemical's physical nature. 1-Chloro-1,2,3,3,3-pentafluoro-1-propene features a propene backbone heavily substituted with one chlorine and five fluorine atoms[1].
-
Volatility & State: It is a colorless gas at room temperature with a low boiling point[1]. Causality: You cannot dispose of this chemical by pouring it into a standard waste carboy. It must be managed using gas-tight manifolds, pressurized recovery cylinders, and cryogenic trapping.
-
Density: Halogenated gases are significantly heavier than air[2]. Causality: In the event of a leak, the gas will sink and pool in low-lying areas, displacing oxygen and creating a severe asphyxiation hazard[2]. Standard ceiling ventilation is insufficient; floor-level exhaust or active fume hoods are required.
-
Thermal Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Causality: Standard flaring or low-temperature combustion will not destroy the molecule and may instead generate highly toxic byproducts like phosgene. Destruction requires High-Temperature Incineration (HTI).
Quantitative Data Summary
| Parameter | Specification / Protocol |
| Chemical Name | 1-Chloro-1,2,3,3,3-pentafluoro-1-propene |
| CAS Registry Number | 2804-49-1 |
| Chemical Formula | C3ClF5 |
| Physical State | Colorless Gas (at 25°C, 1 atm)[1] |
| Primary Hazards | Pressurized gas; asphyxiant in confined spaces[2] |
| Thermal Decomposition | Yields toxic HF, HCl, and potentially phosgene |
| Approved Disposal | High-Temperature Incineration (HTI) with alkaline scrubbing |
| Waste Classification | Halogenated Organic Waste |
Laboratory-Scale Recovery Protocol
Directly venting halogenated propenes into the atmosphere violates environmental regulations due to their atmospheric reactivity and potential environmental impact[3]. Unreacted gas from experimental workflows must be systematically captured.
Protocol: Cryogenic Trapping and Cylinder Transfer This protocol is a self-validating system: the successful condensation of the gas verifies trap integrity, while final cylinder weighing validates the total mass recovered.
-
System Integrity Verification: Before beginning the recovery, flush the vacuum manifold with ultra-high purity (UHP) Argon. Pressurize the system to 1.2x the working pressure and monitor the gauge for 10 minutes. Causality: A zero-pressure-drop validates that the system is completely gas-tight, preventing ambient moisture from entering and waste gas from escaping.
-
Cryogenic Submersion: Submerge a heavy-walled stainless-steel collection trap into a Dewar flask filled with liquid nitrogen (-196°C).
-
Gas Condensation: Slowly open the manifold isolation valve, routing the effluent 1-chloro-1,2,3,3,3-pentafluoro-1-propene into the chilled trap. Causality: The extreme cold drops the vapor pressure of the chemical to near-zero, forcing it to condense into a liquid/solid state within the trap[1].
-
Cylinder Transfer: Connect the output of the cryogenic trap to a DOT-approved, evacuated stainless-steel recovery cylinder.
-
Volatilization: Seal the manifold, open the cylinder valve, and remove the liquid nitrogen bath. As the trap slowly warms to room temperature, the chemical will volatilize and expand directly into the recovery cylinder.
-
Validation & Labeling: Weigh the cylinder to confirm the mass of the captured gas. Label the cylinder strictly as: "Hazardous Waste - Pressurized Halogenated Gas (C3ClF5)". Store away from direct sunlight and heat sources exceeding 50°C[2].
Facility-Level Disposal Methodology
Once the recovery cylinder is transferred to an approved hazardous waste facility, the chemical undergoes complete mineralization.
Protocol: High-Temperature Incineration (HTI) and Scrubbing
-
Metered Injection: The pressurized waste gas is carefully metered into the primary combustion chamber of a liquid injection incinerator.
-
Thermal Oxidation: The chamber is fired with supplemental fuel to maintain a temperature exceeding 1000°C with a minimum gas residence time of 2 seconds. Causality: This extreme thermal environment is the only reliable way to break the highly stable C-F and C-Cl bonds, completely oxidizing the molecule[1].
-
Quenching: The combustion yields highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. The effluent is immediately routed through a rapid water quench tower. Causality: Rapid cooling prevents the de novo thermodynamic synthesis of toxic dioxins and furans.
-
Alkaline Scrubbing: The cooled acid gases are passed through a packed-bed scrubber flowing with a basic solution, typically Calcium Hydroxide (Ca(OH)2) or Sodium Hydroxide (NaOH). Causality: The base reacts with the acid gases, neutralizing them into inert, non-toxic salts (Calcium Fluoride and Calcium Chloride).
-
Emissions Validation: The final exhaust passes through a Continuous Emissions Monitoring System (CEMS) to verify that no unreacted halogenated compounds or acid gases are released into the atmosphere.
Disposal Workflow Visualization
Fig 1: High-temp incineration and alkaline scrubbing workflow for halogenated gas disposal.
Emergency Leak Response
If a pressurized cylinder or manifold containing 1-chloro-1,2,3,3,3-pentafluoro-1-propene ruptures:
-
Evacuate Immediately: Do not attempt to stop the leak without a Self-Contained Breathing Apparatus (SCBA). The gas displaces oxygen and causes rapid asphyxiation[2].
-
Ventilation: If safe to do so before evacuating, trigger the laboratory's emergency purge ventilation system to maximize air turnover.
-
Avoid Low Areas: Because the gas is heavier than air, avoid crouching or accessing lower-level basements connected to the spill area[2].
References
-
TEGA. "Safety data sheet in accordance with 1907/2006/EC - R 1224yd." Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). "Revision to the Regulatory Definition of Volatile Organic Compounds." Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-
As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When handling 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (CAS 2804-49-1, also known as HCFO-1215yb), understanding the thermodynamic and toxicological causality behind its behavior is non-negotiable for ensuring laboratory safety.
This compound is a halogenated organic gas at room temperature, characterized by a low boiling point and high volatility[1]. While it possesses a relatively low global warming potential (GWP) compared to legacy refrigerants[1], its physical state presents immediate operational hazards. Like its structural analog HCFO-1224yd(Z), rapid expansion of this pressurized gas can induce severe frostbite, and its high vapor density means it can displace oxygen in confined spaces, creating a severe asphyxiation risk[2].
Below is the authoritative guide on the personal protective equipment (PPE), handling protocols, and disposal strategies required for this chemical.
Causality-Driven PPE Selection
Standard laboratory PPE is insufficient for handling pressurized fluorinated gases. Every piece of equipment must be selected based on the specific physical and chemical vectors of HCFO-1215yb.
Table 1: Quantitative Hazard Data & PPE Specifications
| Hazard Vector | Physical Property | PPE Requirement | Mechanistic Rationale |
| Thermal (Cold) | Low Boiling Point / Rapid Volatilization | Insulated Neoprene or Cryogenic Gloves | The rapid phase change from pressurized liquid to gas absorbs ambient heat (latent heat of vaporization), causing instant frostbite upon dermal contact. |
| Respiratory | Vapor Density > Air | SCBA or Supplied Air Line (in confined spaces) | The gas pools in low-lying areas, displacing oxygen. Standard carbon-filter air-purifying respirators (APRs) cannot effectively trap low-boiling fluorocarbons. |
| Ocular | Pressurized Gas | Tight-fitting chemical goggles + Face shield | High-velocity gas releases can cause mechanical damage to the eye and freeze the corneas. Safety glasses do not provide a sufficient orbital seal. |
| Dermal | Halogenated Structure | Impervious, flame-resistant lab coat | Prevents skin absorption of condensed liquid. While low in flammability, an impervious barrier protects against secondary ignition or chemical burns. |
Operational Handling Protocol
To guarantee safety and scientific integrity, the handling of HCFO-1215yb must be conducted as a self-validating system. The following protocol ensures that any failure (e.g., a leak) is detected before the hazard is introduced.
Self-Validating Check: Before introducing the gas, the closed manifold system must hold a vacuum of <1 Torr for 10 minutes. If the pressure rises, the system is compromised, and the procedure must be aborted.
Step 1: Pre-Operation System Purge
-
Action: Connect the reaction manifold to a high-purity Nitrogen (N2) line. Flush the stainless-steel transfer lines for 5 minutes.
-
Causality: Atmospheric moisture can react with trace impurities or degradation products of halogenated propenes to form highly corrosive hydrofluoric acid (HF). Purging ensures a strictly anhydrous environment.
Step 2: Pressure Leak Detection
-
Action: Pressurize the closed manifold to 1.5x the intended operating pressure using N2. Apply an electronic halogen leak detector or a specialized surfactant to all joints.
-
Causality: Fluorocarbons have high vapor pressures. A leak not only compromises the stoichiometric precision of your drug development assay but also introduces an invisible asphyxiation hazard into the breathing zone.
Step 3: Controlled Gas Dispensing
-
Action: Slowly open the primary cylinder valve, monitoring the downstream mass flow controller (MFC).
-
Causality: Rapid depressurization causes adiabatic cooling. If the gas expands too quickly, it can freeze the regulator diaphragm, leading to a catastrophic loss of flow control and potential cylinder venting.
Step 4: Post-Process Cryogenic Trapping
-
Action: After the reaction, route the exhaust lines through a cold trap submerged in a Dry Ice/Acetone bath (-78°C).
-
Causality: HCFO-1215yb must not be vented into the fume hood exhaust. Cryo-trapping condenses the unreacted gas back into a liquid state for safe transport to a hazardous waste facility.
Workflow Visualization
Figure 1: Standard Operating Procedure for HCFO-1215yb Handling and Recovery.
Disposal and Environmental Plan
Because 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- is a halogenated compound, it cannot be conventionally flared or vented[3].
-
Collection: All unreacted gas must be captured via the cryogenic trapping method outlined in Step 4. The condensed liquid must be transferred to a specialized, pressure-rated hazardous waste cylinder.
-
Thermal Destruction: Disposal must be contracted to a certified hazardous waste facility capable of high-temperature incineration (>1000°C).
-
Scrubbing Requirement: The incineration facility must be equipped with caustic scrubbers (e.g., sodium hydroxide) because the thermal decomposition of this compound produces highly toxic and corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases.
References
-
Air Quality: Revision to the Regulatory Definition of Volatile Organic Compounds-Exclusion of (Z)-1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(Z)). Federal Register. Available at:[Link]
-
Cas 421-48-7,1,1,1,2-Tetrafluoropropane. LookChem. Available at:[Link]
Sources
- 1. CAS 2804-49-1: 1-Chloro-1,2,3,3,3-pentafluoro-1-propene [cymitquimica.com]
- 2. Federal Register :: Air Quality: Revision to the Regulatory Definition of Volatile Organic Compounds-Exclusion of (Z)-1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(Z)) [federalregister.gov]
- 3. lookchem.com [lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
